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  • Product: 2-(2-Chloro-4-methoxyphenyl)-DL-glycine
  • CAS: 1037423-77-0

Core Science & Biosynthesis

Foundational

2-(2-Chloro-4-methoxyphenyl)-DL-glycine CAS 1037423-77-0

An In-Depth Technical Guide to 2-(2-Chloro-4-methoxyphenyl)-DL-glycine (CAS: 1037423-77-0) Abstract This technical guide provides a comprehensive overview of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine (CAS: 1037423-77-0), a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-Chloro-4-methoxyphenyl)-DL-glycine (CAS: 1037423-77-0)

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine (CAS: 1037423-77-0), a non-proteinogenic, substituted alpha-amino acid. Primarily utilized as a specialized building block in synthetic organic chemistry, this compound serves as a critical intermediate for the development of complex molecular architectures, particularly within the pharmaceutical and agrochemical research sectors. This document details its physicochemical properties, presents an exemplary synthetic methodology based on established chemical principles, outlines robust analytical protocols for structural verification and purity assessment, discusses its applications in drug discovery, and provides essential safety and handling guidelines. The content is structured to support researchers, medicinal chemists, and drug development professionals in effectively utilizing this versatile chemical entity.

Introduction and Scientific Context

2-(2-Chloro-4-methoxyphenyl)-DL-glycine is a synthetic amino acid derivative characterized by a glycine backbone attached to a 2-chloro-4-methoxyphenyl substituent at the alpha-carbon. Unlike the 20 proteinogenic amino acids, it is not incorporated into proteins during ribosomal translation but is highly valued for its role as a synthetic intermediate.

The unique substitution pattern on the phenyl ring—a chlorine atom and a methoxy group—offers distinct steric and electronic properties that chemists can exploit to modulate the biological activity, selectivity, and pharmacokinetic profiles of target molecules. The chlorine atom can induce favorable binding interactions (such as halogen bonding) and block metabolic pathways, while the methoxy group can influence solubility and receptor affinity.

As a racemic (DL) mixture, it provides a scaffold that can be used as is or resolved into its constituent enantiomers for stereospecific applications. Its structural similarity to phenylglycine derivatives, which are known precursors to important pharmaceuticals like the antiplatelet agent clopidogrel and various antibiotics, positions 2-(2-Chloro-4-methoxyphenyl)-DL-glycine as a valuable tool for generating novel analogs and exploring new chemical space in drug discovery programs.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of the compound is provided below. These data are essential for planning reactions, purification, and analytical procedures.

PropertyValueReference
CAS Number 1037423-77-0[2][3]
IUPAC Name 2-amino-2-(2-chloro-4-methoxyphenyl)acetic acid[4]
Molecular Formula C₉H₁₀ClNO₃[5]
Molecular Weight 215.63 g/mol [5]
Appearance White to off-white crystalline powder (Expected)[6]
Storage Keep in dark place, inert atmosphere, room temperature[2]
SMILES COC1=CC(=C(C=C1)C(C(=O)O)N)Cl[7]
InChI Key (Generated from structure)

Synthesis and Manufacturing

The synthesis of α-amino acids is a cornerstone of organic chemistry. For non-proteinogenic variants like 2-(2-Chloro-4-methoxyphenyl)-DL-glycine, the Strecker synthesis remains one of the most efficient and widely applicable methods.[8] This pathway involves a one-pot, multi-component reaction between an aldehyde, ammonia (or an ammonium salt), and a cyanide source, followed by hydrolysis.

Exemplary Synthetic Protocol: Strecker Synthesis

This protocol is a representative method adapted from established procedures for analogous compounds, such as 2-chlorophenylglycine.[1] The starting material, 2-chloro-4-methoxybenzaldehyde, is commercially available.

Causality Behind Experimental Choices:

  • Ammonium Hydrogencarbonate: Serves as a convenient in-situ source of both ammonia (for imine formation) and carbon dioxide, which helps buffer the reaction.

  • Sodium Cyanide: Acts as the nucleophile, attacking the intermediate iminium ion to form the α-aminonitrile. This is the key carbon-carbon bond-forming step.

  • Methanol/Water Co-solvent: Chosen to dissolve both the organic aldehyde and the inorganic salts, creating a homogenous reaction environment.

  • Heated Reflux: Provides the necessary activation energy for imine formation and subsequent nucleophilic attack, driving the reaction to completion.

  • Acid Hydrolysis: The final, critical step where the nitrile group of the α-aminonitrile is hydrolyzed to a carboxylic acid, yielding the final amino acid product.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: To a solution of 2-chloro-4-methoxybenzaldehyde (1.0 eq) in a 1:1 mixture of methanol and water, add ammonium hydrogencarbonate (1.5 eq) and sodium cyanide (1.1 eq).

    • Self-Validation: Ensure all solids are fully suspended by vigorous stirring before proceeding.

  • Reaction Execution: Heat the mixture to reflux (approximately 65-70°C) and maintain for 5-8 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

  • Workup (α-Aminonitrile Isolation): After cooling to room temperature, concentrate the solution under reduced pressure to remove methanol. The resulting aqueous slurry contains the α-aminonitrile intermediate.

  • Hydrolysis: Carefully add concentrated hydrochloric acid (HCl) to the slurry and heat to reflux for 4-6 hours. This step must be performed with extreme caution in a fume hood due to the potential release of residual hydrogen cyanide gas.

  • Product Isolation and Purification: Cool the reaction mixture. Adjust the pH to the isoelectric point of the amino acid (typically pH 5-7) using a base like sodium hydroxide. The product will precipitate out of the solution.

    • Self-Validation: Use pH paper or a calibrated pH meter to ensure the correct endpoint is reached for maximal precipitation.

  • Final Purification: Collect the solid product by vacuum filtration, wash with cold water, followed by a non-polar solvent like diethyl ether to remove organic impurities. Dry the product under vacuum to yield 2-(2-Chloro-4-methoxyphenyl)-DL-glycine.

G cluster_synthesis Synthesis Workflow start 2-Chloro-4-methoxybenzaldehyde strecker One-Pot Strecker Reaction (+ NH4HCO3, NaCN) start->strecker Step 1-3 hydrolysis Acid Hydrolysis (Conc. HCl) strecker->hydrolysis Step 4-5 purification Purification (pH Adjustment, Filtration) hydrolysis->purification Step 6 product Final Product: 2-(2-Chloro-4-methoxyphenyl)-DL-glycine purification->product Step 7

Caption: General workflow for the synthesis of the title compound.

Analytical Characterization

Rigorous analytical testing is mandatory to confirm the identity, structure, and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: ¹H and ¹³C NMR Spectroscopy

NMR provides unambiguous structural confirmation by mapping the chemical environment of hydrogen and carbon atoms.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment) in a standard 5 mm NMR tube.

    • Self-Validation: Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis & Expected Signals:

    • ¹H NMR:

      • Aromatic Region (δ 7.0-7.5 ppm): Three protons exhibiting a characteristic splitting pattern (e.g., a doublet, a singlet/doublet of doublets, and another doublet) consistent with a 1,2,4-trisubstituted benzene ring.

      • Alpha-Proton (δ ~5.0 ppm): A singlet corresponding to the Cα-H proton.

      • Methoxy Group (δ ~3.8 ppm): A sharp singlet integrating to three protons (–OCH₃).

      • Amine/Carboxylic Acid Protons: Broad, exchangeable signals (NH₂ and COOH) whose chemical shifts are highly dependent on solvent and concentration.

    • ¹³C NMR:

      • Carbonyl Carbon (δ ~170-175 ppm): The carboxylic acid carbon.

      • Aromatic Carbons (δ ~110-160 ppm): Six distinct signals for the phenyl ring carbons, including those directly attached to Cl, OMe, and the glycine moiety.

      • Alpha-Carbon (δ ~55-60 ppm): The Cα carbon.

      • Methoxy Carbon (δ ~55 ppm): The –OCH₃ carbon.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for assessing purity and confirming molecular weight.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. Filter the solution through a 0.22 µm syringe filter.

  • LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Causality: The C18 column separates the compound from potential impurities based on polarity. Formic acid aids in protonation for positive ion mode mass spectrometry.

  • MS Detection: Analyze the eluent using a mass spectrometer with electrospray ionization (ESI).

  • Data Analysis & Expected Results:

    • Purity: The purity is determined by integrating the area of the main peak in the chromatogram, which should be >95% for most research applications.

    • Mass Verification: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺.

      • Calculated exact mass for C₉H₁₁³⁵ClNO₃: 216.0373

      • Expected [M+H]⁺: m/z ≈ 216.04

      • The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio of M to M+2) should be observed, providing definitive confirmation of its presence.

G start Synthesized Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr struct_check Structure Match Expected Signals? nmr->struct_check ms LC-MS Analysis purity_check Purity > 95%? ms->purity_check struct_check->ms Yes fail Repurify or Resynthesize struct_check->fail No pass Sample Released purity_check->pass Yes purity_check->fail No

Caption: Decision workflow for analytical characterization.

Applications in Research and Development

The primary utility of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine lies in its application as a versatile building block for the synthesis of higher-value, complex molecules.

  • Pharmaceutical Drug Discovery: It can be incorporated into small molecule scaffolds to probe structure-activity relationships (SAR). The substituted phenylglycine motif is prevalent in various biologically active agents. Researchers can use this compound to synthesize novel derivatives of existing drugs or to create entirely new chemical entities for screening against therapeutic targets.[]

  • Peptidomimetics: As an unnatural amino acid, it can be used to synthesize peptide analogs with enhanced stability against enzymatic degradation, improved cell permeability, or constrained conformations, which are desirable properties for therapeutic peptides.

  • Combinatorial Chemistry: It serves as an excellent starting point for generating chemical libraries. The amino and carboxylic acid groups provide orthogonal handles for derivatization, allowing for the rapid creation of a diverse set of compounds for high-throughput screening.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure user safety and maintain the integrity of the compound. The following guidelines are based on safety data sheets for structurally related chemicals.[6][10]

AspectGuideline
Personal Protective Equipment (PPE) Wear chemical safety goggles, nitrile gloves, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[6][10]
Handling Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]
Incompatible Materials Strong oxidizing agents, strong bases.[10]
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[11]
First Aid (Skin) Wash off immediately with soap and plenty of water for at least 15 minutes. Get medical attention if irritation develops.[10][11]
First Aid (Ingestion) Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention.[11]

Conclusion

2-(2-Chloro-4-methoxyphenyl)-DL-glycine, CAS 1037423-77-0, is a specialized chemical intermediate with significant potential in modern synthetic chemistry. Its value is derived from the unique combination of a glycine core and a specifically functionalized aromatic ring, providing a platform for constructing novel molecules with tailored properties. This guide has provided a technical framework for its synthesis, a robust protocol for its analytical validation, and an overview of its applications and safe handling. For researchers and scientists in drug development, this compound represents a valuable tool for advancing the frontiers of medicinal chemistry.

References

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. [Link]

  • HiMedia Laboratories Pvt. Ltd. (n.d.). Material Safety Data Sheet: 2-Chloro phenyl glycine. [Link]

  • AccelaChem. (n.d.). Product List. [Link]

  • Google Patents. (2004).
  • Redox. (2023). Safety Data Sheet Glycine. [Link]

  • chemeurope.com. (n.d.). Glycine. [Link]

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Exploratory

Structure and properties of 2-chloro-4-methoxy substituted phenylglycine

An In-depth Technical Guide to 2-Chloro-4-methoxy-phenylglycine: Structure, Properties, and Synthetic Strategies for Drug Discovery Authored by a Senior Application Scientist Foreword: The Strategic Importance of Substit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-4-methoxy-phenylglycine: Structure, Properties, and Synthetic Strategies for Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Substituted Phenylglycines

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both structural rigidity and tunable functionality is paramount. Among these, non-proteinogenic amino acids, particularly substituted phenylglycines, represent a class of high-value building blocks. Their significance is rooted in their prevalence in a wide array of biologically active natural products, including potent antibiotics and cyclic peptides.[1][2] The direct attachment of a bulky aromatic sidechain to the α-carbon imparts a significant conformational constraint compared to proteinogenic aromatic amino acids like phenylalanine, which possesses a flexible β-methylene spacer.[2] This inherent rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.

This guide focuses on a specific, strategically substituted analogue: 2-chloro-4-methoxy-phenylglycine. The selection of chloro and methoxy substituents is not arbitrary; these functional groups are frequently employed in drug discovery to modulate a molecule's physicochemical and pharmacokinetic properties.[3] The chloro group can enhance metabolic stability and introduce specific electronic interactions, while the methoxy group can act as a hydrogen bond acceptor and influence solubility and cell permeability.[3] This whitepaper provides a comprehensive overview of the structure, properties, synthesis, and potential applications of 2-chloro-4-methoxy-phenylglycine, designed for researchers, scientists, and professionals engaged in the field of drug development.

Part 1: Molecular Architecture and Physicochemical Profile

A thorough understanding of a molecule's fundamental characteristics is the bedrock of its application in rational drug design. This section delineates the structural features and physicochemical properties of 2-chloro-4-methoxy-phenylglycine.

Core Structure and Stereochemistry

2-Chloro-4-methoxy-phenylglycine is a chiral, non-proteinogenic amino acid. Its structure is characterized by a central α-carbon covalently bonded to four distinct substituents:

  • An amino group (-NH₂)

  • A carboxylic acid group (-COOH)

  • A hydrogen atom (-H)

  • A 2-chloro-4-methoxyphenyl group

The presence of this chiral center means the molecule exists as a pair of enantiomers: (S)-2-chloro-4-methoxy-phenylglycine and (R)-2-chloro-4-methoxy-phenylglycine. The absolute configuration at this stereocenter is critical, as enantiomers of a drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[4]

Figure 1: Stereoisomers of 2-Chloro-4-methoxy-phenylglycine

A 2D representation highlighting the chiral alpha-carbon and the (R) and (S) configurations.

Physicochemical Data

The physicochemical properties of a molecule are critical determinants of its "drug-likeness," influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource/Comment
Molecular Formula C₉H₁₀ClNO₃Calculated
Molecular Weight 215.63 g/mol Calculated
Melting Point 185.4-186.8 °C[5][6] Value for 2-chlorophenylglycine; expected to be similar.
pKa (Acidic) ~4.0[7] Estimated based on similar glycine derivatives.
pKa (Basic) ~-2.3[7] Estimated based on similar glycine derivatives.
LogP -2.07[8] Value for unsubstituted phenylglycine; expected to be higher due to substituents.
Appearance White to off-white powder[9] Based on analogous compounds.
Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Below are the expected spectral characteristics for 2-chloro-4-methoxy-phenylglycine.

  • ¹H NMR Spectroscopy :

    • Aromatic Protons (Ar-H): Three signals in the aromatic region (~6.9-7.4 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • Alpha-Proton (α-H): A singlet at ~5.0-5.5 ppm.

    • Methoxy Protons (-OCH₃): A sharp singlet at ~3.8 ppm integrating to three protons.

    • Amine Protons (-NH₂): A broad singlet, chemical shift is solvent-dependent.

    • Carboxylic Acid Proton (-COOH): A very broad singlet at >10 ppm, often not observed due to exchange.

  • ¹³C NMR Spectroscopy :

    • Carbonyl Carbon (C=O): ~170-175 ppm.

    • Aromatic Carbons: Six signals in the ~115-160 ppm range, including carbons bearing the chloro and methoxy groups.

    • Alpha-Carbon (α-C): ~55-60 ppm.

    • Methoxy Carbon (-OCH₃): ~55 ppm.

  • Infrared (IR) Spectroscopy :

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[10]

    • N-H Stretch (Amine): Two medium bands around 3300-3500 cm⁻¹.

    • C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.[11]

    • C=O Stretch (Carbonyl): A strong, sharp absorption around 1700-1750 cm⁻¹.[10]

    • C=C Stretch (Aromatic): Medium bands in the 1400-1600 cm⁻¹ region.[11]

    • C-O Stretch (Methoxy): A strong band in the 1200-1300 cm⁻¹ region.[11]

    • C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.

  • Mass Spectrometry (MS) :

    • Molecular Ion (M⁺): A peak at m/z 215, with a characteristic M+2 isotope peak (~33% intensity of M⁺) due to the presence of the chlorine atom.

    • Key Fragmentation: Loss of the carboxylic acid group (-45 Da) is a common fragmentation pathway for amino acids.

Part 2: Synthesis and Stereoselective Control

The synthesis of optically pure substituted phenylglycines is a critical challenge. Racemic mixtures are often easier to produce, but subsequent chiral resolution is necessary to isolate the desired enantiomer for pharmacological evaluation.

Racemic Synthesis: The Strecker Reaction

A robust and classical method for the synthesis of α-amino acids is the Strecker synthesis. This one-pot, multi-component reaction provides a straightforward route to the racemic product.

Experimental Protocol: Strecker Synthesis of (±)-2-Chloro-4-methoxy-phenylglycine

  • Reaction Setup: To a solution of 2-chloro-4-methoxybenzaldehyde in a methanol/water mixture, add ammonium hydrogencarbonate (NH₄HCO₃) and sodium cyanide (NaCN).[5]

  • Aminonitrile Formation: Stir the mixture at elevated temperature (e.g., 65-70°C) for several hours. This facilitates the formation of the intermediate α-aminonitrile.[5]

  • Hydrolysis: Concentrate the reaction mixture and add a strong base (e.g., NaOH solution). Reflux the mixture to hydrolyze the nitrile to a carboxylate salt.[5]

  • Workup and Isolation: After cooling, decolorize the solution with activated carbon. Filter and carefully adjust the pH of the filtrate to the isoelectric point (pH ~7-8) using a strong acid (e.g., H₂SO₄).[5]

  • Purification: The precipitated racemic 2-chloro-4-methoxy-phenylglycine is collected by filtration, washed with cold water, and dried under vacuum.

Figure 2: Strecker Synthesis Workflow

G start 2-Chloro-4-methoxy- benzaldehyde reagents NH₄HCO₃, NaCN MeOH/H₂O, 65°C start->reagents aminonitrile α-Aminonitrile Intermediate reagents->aminonitrile hydrolysis 1. NaOH, Reflux 2. Activated Carbon aminonitrile->hydrolysis product Racemic 2-Chloro-4-methoxy- phenylglycine hydrolysis->product Precipitation acidification H₂SO₄ to pH 7-8 G racemate Racemic (R/S)-Phenylglycine resolving_agent + Chiral Resolving Agent (e.g., D-Camphorsulfonic Acid) racemate->resolving_agent salts Diastereomeric Salts (R-Salt and S-Salt) resolving_agent->salts crystallization Fractional Crystallization salts->crystallization insoluble Less Soluble Salt (e.g., R-Salt) crystallization->insoluble soluble More Soluble Salt (in Mother Liquor) crystallization->soluble acidification1 pH Adjustment insoluble->acidification1 acidification2 pH Adjustment soluble->acidification2 enantiomer1 Pure (R)-Enantiomer acidification1->enantiomer1 enantiomer2 Pure (S)-Enantiomer acidification2->enantiomer2

Workflow for separating enantiomers.

Chemo-enzymatic Synthesis: A Modern Approach

Modern synthetic strategies increasingly leverage biocatalysis for superior stereoselectivity. A chemo-enzymatic route can produce the desired enantiomer directly, avoiding the need for resolution. [12]For example, a chemically synthesized keto acid precursor, (2-chloro-4-methoxyphenyl)glyoxylic acid, can be enantioselectively aminated using an engineered leucine dehydrogenase (LeuDH) enzyme to yield the (S)-enantiomer with high optical purity. [12]This approach is highly efficient and aligns with green chemistry principles.

Part 3: Biological Significance and Applications in Drug Discovery

Substituted phenylglycines are valuable building blocks in medicinal chemistry due to their conformational rigidity and the ability of the substituents to fine-tune biological activity.

Pharmacological Relevance

Derivatives of phenylglycine have demonstrated a wide spectrum of biological activities:

  • Anti-inflammatory Agents: Certain N-substituted phenylglycine derivatives have shown significant anti-inflammatory properties. [13]* Antifungal and Pesticidal Agents: Phenylglycine derivatives have been developed as potential fungicides, some of which act by inhibiting succinate dehydrogenase (SDH). [14]* Neurological Applications: Phenylglycine analogues, such as (R,S)-2-Chloro-5-hydroxyphenylglycine, are known agonists of metabotropic glutamate (mGlu) receptors, which are important targets for neurological disorders. [15]The specific substitution pattern of 2-chloro-4-methoxy-phenylglycine makes it an interesting candidate for exploration as a ligand for these or other CNS receptors.

The chloro and methoxy groups play crucial roles. The chlorine atom can form halogen bonds and increase lipophilicity, potentially improving membrane permeability and metabolic stability. The methoxy group can act as a hydrogen bond acceptor and influence conformation. [3]For instance, the 2-chloro-N-(4-methoxyphenyl) substitution pattern is found in potent inducers of apoptosis. [16]

Potential Mechanism of Action: A Hypothetical Pathway

Given that related phenylglycine compounds modulate mGlu receptors, it is plausible that 2-chloro-4-methoxy-phenylglycine could interact with these G-protein coupled receptors (GPCRs). For example, as a hypothetical antagonist of the mGlu5 receptor, it would block the downstream signaling cascade initiated by the endogenous ligand, glutamate.

Figure 4: Hypothetical mGlu5 Receptor Antagonism

G cluster_membrane Cell Membrane receptor mGlu5 Receptor Gq Gq Protein receptor->Gq Activates Glutamate Glutamate (Agonist) Glutamate->receptor Binds & Activates Antagonist 2-Cl-4-OMe-PG (Hypothetical Antagonist) Antagonist->receptor Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Potential mechanism of action via mGlu5 receptor blockade.

Conclusion and Future Directions

2-Chloro-4-methoxy-phenylglycine is a molecule of significant interest for drug discovery and development. Its rigid backbone, combined with the strategic placement of chloro and methoxy substituents, provides a versatile scaffold for creating novel therapeutics. The synthetic routes, while requiring careful stereochemical control, are well-established, with emerging chemo-enzymatic methods offering more efficient and environmentally friendly alternatives.

Future research should focus on the efficient, scalable synthesis of the individual (R) and (S) enantiomers to enable comprehensive pharmacological profiling. Investigating its activity across a panel of biological targets, particularly CNS receptors like the mGlu family, could uncover novel therapeutic applications. As a chiral building block, its incorporation into larger molecules and peptides will undoubtedly continue to be a fruitful avenue for the development of next-generation medicines.

References

  • Al-Ostoot, F. H., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2023). Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (2007). Electronic Supplementary Information (ESI). Available at: [Link]

  • Wang, X., et al. (2022). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. PubMed. Available at: [Link]

  • Müller, M., & Wink, J. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. PubMed. Available at: [Link]

  • Müller, M., & Wink, J. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • Google Patents. (2004). US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
  • Wang, Y., et al. (2022). Development of a new chemo-enzymatic catalytic route for synthesis of (S)- 2-chlorophenylglycine. PubMed. Available at: [Link]

  • The Royal Society of Chemistry. Table of Contents. Available at: [Link]

  • Salt, T. E., et al. (1999). Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus. PubMed. Available at: [Link]

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Available at: [Link]

  • Klopfenstein, S. R., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. Crystal structure of 2-[chloro(4-methoxyphenyl)methyl]. PMC. Available at: [Link]

  • Wang, A., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... PubMed. Available at: [Link]

  • Chen, R., et al. (2020). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PMC. Available at: [Link]

  • University of California, San Diego. Chapter 3: Conformation and Stereochemistry. Organic Chemistry. Available at: [Link]

  • Neuman, R. C. Chapter 4 Stereochemistry. Available at: [Link]

  • PubChem. 2-Phenylglycine. Available at: [Link]

  • Palacký University Olomouc. Table of Characteristic IR Absorptions. Available at: [Link]

  • University of British Columbia. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

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Foundational

DL-Phenylglycine and its 2-Chloro-4-Methoxy Derivative: A Comparative Analysis of Structure, Function, and Application

An In-depth Technical Guide for Drug Development Professionals Introduction In the landscape of pharmaceutical development, the strategic modification of core chemical scaffolds is a cornerstone of modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the strategic modification of core chemical scaffolds is a cornerstone of modern medicinal chemistry. Non-proteinogenic amino acids, in particular, serve as invaluable chiral building blocks for synthesizing a vast array of therapeutic agents. Among these, DL-phenylglycine, a simple yet versatile molecule, has distinguished itself as a critical intermediate, most notably in the industrial-scale production of life-saving β-lactam antibiotics like ampicillin and cephalexin.[1][2][3] Its structure, comprising a phenyl group attached to the alpha-carbon of glycine, provides a robust foundation for chemical elaboration.[4][5][6]

However, the journey from a basic building block to a refined drug candidate often necessitates targeted chemical derivatization to enhance efficacy, modulate pharmacokinetic profiles, and improve safety margins. The introduction of substituents onto the phenyl ring of phenylglycine is a classic strategy to achieve these goals. This guide provides an in-depth, comparative analysis of the foundational molecule, DL-phenylglycine, and a representative derivative, 2-chloro-4-methoxy-DL-phenylglycine.

By examining the distinct physicochemical and pharmacological consequences of adding a chloro and a methoxy group, we will illuminate the causal relationships between molecular structure and biological function. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into how subtle atomic changes can precipitate profound functional differences, thereby guiding the rational design of next-generation therapeutics.

Part 1: The Foundational Scaffold: DL-Phenylglycine

DL-phenylglycine is the racemic mixture of D- and L-phenylglycine.[4] While chemically similar, these enantiomers often exhibit vastly different biological activities and metabolic fates, making their separation, or chiral resolution, a critical step in pharmaceutical synthesis.[2]

Chemical Structure and Physicochemical Properties

DL-phenylglycine is a white crystalline solid characterized by its amino acid backbone and an aromatic phenyl ring.[5] This structure imparts both polar (amino and carboxyl groups) and non-polar (phenyl ring) characteristics, resulting in moderate water solubility.[4]

Caption: Chemical structure of Phenylglycine.

PropertyValueSource
Molecular Formula C₈H₉NO₂[4][6][7]
Molar Mass 151.17 g/mol [5][6]
Appearance White to off-white solid[4][5]
Melting Point ~290 °C (decomposes)[5]
Chirality Racemic mixture (D- and L-enantiomers)[4]
Synthesis and Chiral Resolution

The industrial synthesis of DL-phenylglycine is well-established, with the Strecker synthesis being a common and efficient method. This process typically involves the reaction of benzaldehyde, ammonia, and cyanide, followed by hydrolysis.[5]

Strecker_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Benzaldehyde Benzaldehyde Step1 Step 1: Aminonitrile Formation (Iminium ion intermediate) Benzaldehyde->Step1 Ammonia_Cyanide Ammonia (NH₃) + Hydrogen Cyanide (HCN) Ammonia_Cyanide->Step1 Step2 Step 2: Hydrolysis (Acid or Base catalyzed) Step1->Step2 α-Aminonitrile DL_PG DL-Phenylglycine (Racemic Mixture) Step2->DL_PG

Caption: Workflow of the Strecker synthesis for DL-phenylglycine.

The critical challenge lies not in the synthesis of the racemate but in its resolution. Since biological systems are stereospecific, a single enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or even contribute to side effects. D-Phenylglycine, for instance, is the crucial side-chain precursor for ampicillin and cephalexin.[2] The resolution is frequently achieved by forming diastereomeric salts using a chiral resolving agent, such as (+)-tartaric acid or D-camphorsulfonic acid, which can then be separated by fractional crystallization due to their different solubilities.[2][8][9]

Core Applications in Drug Development
  • Antibiotic Synthesis: The primary industrial application of D-phenylglycine is as a key side-chain precursor in the manufacture of semi-synthetic β-lactam antibiotics.[1][2] Attaching the D-phenylglycine moiety to the 6-aminopenicillanic acid (6-APA) or 7-aminocephalosporanic acid (7-ACA) core is essential for the antibacterial activity of drugs like ampicillin and cephalexin.

  • Chiral Auxiliaries: Its defined stereochemistry makes it a valuable chiral auxiliary in asymmetric synthesis, helping to control the stereochemical outcome of a reaction to produce enantiomerically pure compounds.[4][10]

  • Pharmacophore for CNS Targets: Phenylglycine derivatives have been instrumental as pharmacological tools for studying metabotropic glutamate receptors (mGluRs) in the central nervous system, acting as selective antagonists and helping to elucidate the roles of these receptors in neurotransmission.[11][12][13]

  • Prodrug and Delivery Moiety: Research has shown that D-phenylglycine can act as a "delivery tool" for other drugs. By creating a dipeptide prodrug, such as D-phenylglycine-L-dopa, the molecule can hijack peptide transporters like PepT1 in the intestine, significantly improving the oral bioavailability of the parent drug.[14]

Part 2: The Derivative: 2-Chloro-4-Methoxy-DL-Phenylglycine

The derivatization of the core phenylglycine scaffold is a deliberate strategy to alter its properties. The introduction of a chloro group at the ortho (2) position and a methoxy group at the para (4) position creates a molecule with a distinct electronic and steric profile.

Rationale for Structural Modification

The choice of chloro and methoxy substituents is a classic medicinal chemistry tactic aimed at systematically probing the binding pocket of a biological target and optimizing the molecule's pharmacokinetic (ADME) properties.[15]

  • 2-Chloro Group: As an electron-withdrawing and lipophilic substituent, the chlorine atom significantly alters the electron distribution of the phenyl ring. Its presence can enhance binding through favorable hydrophobic interactions or by participating in halogen bonding —a specific, non-covalent interaction where the electropositive region (σ-hole) on the chlorine atom interacts with a nucleophilic site (like a backbone carbonyl) on a protein.[15] It can also serve to block a site of potential metabolic attack (aromatic hydroxylation).

  • 4-Methoxy Group: The methoxy group is electron-donating via resonance but moderately electron-withdrawing via induction. Its oxygen atom is an excellent hydrogen bond acceptor , creating a new potential anchor point within a binding site.[15] The methyl portion can engage in van der Waals interactions. However, it also introduces a potential metabolic soft spot, as it can be a substrate for O-demethylation by cytochrome P450 enzymes.

Caption: Structure of 2-chloro-4-methoxy-phenylglycine.

Comparative Physicochemical Properties

The addition of these substituents predictably alters the molecule's key physicochemical parameters, which are crucial determinants of its biological behavior.

PropertyDL-Phenylglycine2-Chloro-4-Methoxy-DL-PhenylglycineRationale for Change
Molecular Formula C₈H₉NO₂C₉H₁₀ClNO₃Addition of C, H, Cl, O
Molar Mass 151.17 g/mol 215.63 g/mol Increased atomic mass from substituents
Predicted LogP ~0.3~1.5Increased lipophilicity from Cl and CH₃ groups
pKa (Carboxyl) ~2.2Slightly lower (~2.0)Electron-withdrawing Cl group acidifies the proton
pKa (Amino) ~9.2Slightly lower (~9.0)Electron-withdrawing Cl group reduces basicity
Polar Surface Area 63.3 Ų72.6 ŲAddition of the methoxy oxygen atom

(Note: Predicted LogP and pKa values are estimates based on standard substituent effects in medicinal chemistry.)

Part 3: Functional Implications of Substitution: A Head-to-Head Comparison

The true value of derivatization lies in the functional consequences. The chloro and methoxy groups fundamentally alter how the molecule interacts with biological systems at both the pharmacokinetic and pharmacodynamic levels.

Impact on Pharmacokinetics (ADME)

The journey of a drug through the body is dictated by its ability to be Absorbed, Distributed, Metabolized, and Excreted (ADME).

  • Absorption: The derivative's higher predicted LogP suggests increased lipophilicity. This can enhance its ability to cross biological membranes (like the intestinal wall or the blood-brain barrier) via passive diffusion. However, excessive lipophilicity can also lead to poor aqueous solubility, potentially hindering formulation and absorption.

  • Distribution: Increased lipophilicity often leads to higher plasma protein binding and greater distribution into fatty tissues, which can affect the volume of distribution and prolong the drug's half-life.

  • Metabolism: This is where the most significant differences emerge.

    • DL-Phenylglycine: Primarily metabolized through pathways common to amino acids or excreted unchanged. Aromatic hydroxylation is a possibility.

    • The Derivative: The methoxy group introduces a new, highly probable metabolic pathway: O-demethylation by CYP450 enzymes to form a phenol. This can be a major clearance route. The chloro group at the 2-position may sterically hinder or electronically deactivate the adjacent positions, potentially blocking hydroxylation at that site.

  • Excretion: The metabolites of the derivative (e.g., the phenol) are more polar and can be readily conjugated (e.g., with glucuronic acid) and excreted by the kidneys.

Impact on Pharmacodynamics (Target Interaction)

The substituents provide new tools for the molecule to interact with its biological target.

Caption: Potential new binding interactions enabled by substitution.

As the diagram illustrates, the derivative retains the core ionic and hydrophobic interactions of the parent molecule while adding two new potential anchor points: a halogen bond from the chloro group and a hydrogen bond from the methoxy group. These additional, specific interactions can dramatically increase binding affinity (potency) and selectivity for the target protein over other proteins.

Part 4: Essential Analytical Methodologies

The analysis of chiral non-proteinogenic amino acids and their derivatives requires robust and specific analytical methods, particularly for enantiomeric separation.

Chiral Analysis: Distinguishing Enantiomers

Confirming the enantiomeric purity of the desired isomer is non-negotiable in drug development. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[]

  • Indirect Method: This involves pre-column derivatization of the racemic mixture with a chiral reagent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine) to form a pair of diastereomers.[17] These diastereomers have different physical properties and can be separated on a standard (achiral) C18 reverse-phase column.[18] The advantage is the use of common, less expensive columns, but the derivatization step adds complexity and potential for error.

  • Direct Method: This is often the preferred approach for its simplicity and accuracy. The racemic mixture is injected directly onto an HPLC column containing a Chiral Stationary Phase (CSP) .[18][19] The CSP interacts differently with the D- and L-enantiomers, causing them to travel through the column at different speeds and thus be separated. Modern LC-MS/MS methods can achieve high sensitivity and throughput for chiral analysis, sometimes even without derivatization.[20]

Experimental Protocol: Direct Chiral HPLC Separation

This protocol outlines a self-validating system for the enantiomeric separation of a phenylglycine derivative. The causality is clear: the specific CSP creates a transient, diastereomeric complex with each enantiomer, and the differential stability of these complexes dictates the separation.

Objective: To resolve and quantify the D- and L-enantiomers of a phenylglycine derivative.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS).

  • Chiral Stationary Phase (CSP) Column (e.g., polysaccharide-based like cellulose or amylose derivatives).

Materials:

  • Sample of the racemic phenylglycine derivative.

  • Reference standards of the pure D- and L-enantiomers.

  • HPLC-grade mobile phase solvents (e.g., hexane, isopropanol, ethanol).

  • Acidic or basic modifier (e.g., trifluoroacetic acid, diethylamine) if required to improve peak shape.

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase according to the column manufacturer's recommendation (e.g., 90:10 Hexane:Isopropanol). Degas thoroughly by sonication or vacuum filtration to prevent air bubbles.

  • Standard Preparation: Accurately weigh and dissolve the racemic sample and each pure enantiomer standard in the mobile phase to create stock solutions (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • System Equilibration: Install the chiral column and equilibrate the HPLC system by pumping the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved (~30-60 minutes).

  • Injection and Separation:

    • Inject the racemic mixture. The two enantiomers will separate into two distinct peaks.

    • Inject the pure D-enantiomer standard to identify its corresponding peak based on retention time.

    • Inject the pure L-enantiomer standard to confirm the identity of the second peak.

  • Data Acquisition: Monitor the column eluent at a suitable wavelength (e.g., 220 nm) or with the MS. Record the chromatograms, noting the retention time and peak area for each enantiomer.

  • Quantification: Construct a calibration curve for each enantiomer by plotting peak area versus concentration. Use this curve to determine the concentration and enantiomeric excess (% ee) of the unknown samples.

HPLC_Workflow Prep 1. Sample & Mobile Phase Preparation Equilibrate 2. System Equilibration (Pump mobile phase through CSP column) Prep->Equilibrate Inject 3. Sample Injection (Racemic Mixture) Equilibrate->Inject Separate 4. Chiral Separation (Differential interaction with CSP) Inject->Separate Detect 5. Detection (UV or MS) Separate->Detect Analyze 6. Data Analysis (Identify peaks, calculate % ee) Detect->Analyze

Caption: Experimental workflow for chiral HPLC analysis.

Conclusion

The comparison between DL-phenylglycine and its 2-chloro-4-methoxy derivative serves as a powerful microcosm of the principles of modern drug design. DL-phenylglycine is an indispensable foundational element, providing a validated and scalable chiral core for numerous pharmaceuticals.[21] However, its inherent properties are not always optimal for novel therapeutic targets.

The strategic introduction of a 2-chloro and a 4-methoxy group transforms the parent molecule into a highly tailored derivative. This substitution pattern methodically alters lipophilicity, electronic distribution, and metabolic stability, directly impacting the compound's pharmacokinetic profile. Crucially, it introduces new, specific points of interaction—halogen and hydrogen bonding—that can significantly enhance pharmacodynamic potency and selectivity.

Understanding these structure-activity and structure-property relationships is not merely an academic exercise; it is the engine of pharmaceutical innovation. By leveraging these fundamental principles, drug development professionals can more effectively navigate the complex path from a simple building block to a precisely engineered therapeutic agent, ultimately accelerating the delivery of safer and more effective medicines.

References

  • MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides.
  • CymitQuimica. (n.d.). CAS 2835-06-5: DL-Phenylglycine.
  • BOC Sciences. (n.d.). Amino Acid Chiral Analysis Services.
  • Wako Blog. (n.d.). Chiral Amino Acid Analysis Using LC/MS.
  • Springer Link. (n.d.). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization.
  • Acta Naturae. (n.d.). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • Wikidata. (n.d.). DL-phenylglycine.
  • Wikipedia. (n.d.). Phenylglycine.
  • ChemicalBook. (n.d.). L-Phenylglycine | 2935-35-5.
  • PMC. (n.d.). Evidence of d-phenylglycine as delivering tool for improving l-dopa absorption.
  • Ottokemi. (n.d.). DL-Phenyl glycine, GR 99%+ 2835-06-5 India.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). DL-2-Phenylglycine | 2835-06-5.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of D-Phenylglycine in Modern Antibiotic Synthesis: A Manufacturer's Perspective.
  • Google Patents. (n.d.). US3887606A - Process for the preparation of DL-phenylglycine esters.
  • PubChem. (n.d.). 2-Phenylglycine | C8H9NO2 | CID 3866.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis.
  • PMC. (n.d.). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system.
  • Google Patents. (n.d.). CN102887836B - L-phenylglycine derivative and application thereof.
  • Google Patents. (n.d.). US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
  • PubMed. (n.d.). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors.
  • PubMed. (n.d.). Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives.
  • PMC. (n.d.). Crystal structure of 2-[chloro(4-methoxyphenyl)methyl].
  • PubMed. (n.d.). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system.
  • Google Patents. (n.d.). CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine.
  • Google Patents. (n.d.). US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.
  • PMC. (n.d.). Parallels between the chloro and methoxy groups for potency optimization.
  • PubMed. (n.d.). New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord.

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Exploratory

The Strategic Integration of Electron-Rich Phenylglycine Analogs in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the synthesis, unique properties, and diverse applications of electron-rich phenylglycine analogs in contempo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, unique properties, and diverse applications of electron-rich phenylglycine analogs in contemporary drug discovery. Moving beyond a mere catalog of compounds, this document delves into the causal relationships behind experimental designs and the strategic advantages these non-canonical amino acids offer in developing novel therapeutics.

The Rationale for Electron-Rich Phenylglycine Scaffolds

Phenylglycine, a non-proteinogenic amino acid, serves as a valuable scaffold in medicinal chemistry. The introduction of electron-donating groups (EDGs) onto the phenyl ring—such as methoxy (-OCH₃), hydroxyl (-OH), or alkyl groups—imparts unique stereoelectronic properties that can be strategically exploited to enhance the pharmacological profile of a drug candidate. These properties include:

  • Modulation of Aromatic Interactions: The increased electron density of the phenyl ring enhances cation-π and π-π stacking interactions, which can lead to stronger and more specific binding to biological targets.

  • Influence on Physicochemical Properties: EDGs can alter the lipophilicity, polarity, and metabolic stability of the molecule, thereby improving its pharmacokinetic profile.

  • Conformational Rigidity: The steric bulk of the aromatic side chain, particularly when substituted, can restrict the conformational freedom of a peptide backbone, locking it into a bioactive conformation.

  • Metabolic Blocking: Strategic placement of EDGs can block sites of metabolism, increasing the half-life of the drug.

Synthetic Strategies for Electron-Rich Phenylglycine Analogs

The efficient and stereoselective synthesis of these valuable building blocks is a cornerstone of their application. Several robust methods have been developed, with the Strecker and Ugi reactions being particularly prominent.

The Strecker Synthesis: A Classic Approach

The Strecker synthesis is a two-step process that assembles the α-amino acid scaffold from an aldehyde, ammonia, and cyanide. For electron-rich phenylglycine analogs, the corresponding electron-rich benzaldehyde serves as the starting material.

Experimental Protocol: Synthesis of (±)-4-Methoxyphenylglycine via Strecker Reaction

  • Formation of the α-Aminonitrile:

    • In a well-ventilated fume hood, dissolve 25 g of sodium cyanide in 100 mL of water in a 1000 mL flask.

    • Add 30 g of ammonium chloride and stir until dissolved. The characteristic odor of hydrogen cyanide may be present; extreme caution is advised.

    • In a separate flask, prepare a solution of 53 g of 4-methoxybenzaldehyde in 100 mL of methanol.

    • Add the methanolic solution of the aldehyde to the cyanide/ammonium chloride solution.

    • Stir the reaction mixture vigorously at room temperature for 2 hours. The reaction mixture will typically turn a yellow-orange color.

    • After 2 hours, add 250 mL of water and stir for an additional 10 minutes.

    • Extract the α-aminonitrile product with 250 mL of toluene. Separate the organic layer.

  • Hydrolysis of the Nitrile:

    • To the toluene extract containing the α-aminonitrile, add dilute hydrochloric acid to form the water-soluble amine hydrochloride.

    • Separate the aqueous phase, which now contains the aminonitrile hydrochloride.

    • Heat the aqueous phase at reflux for 2 hours to hydrolyze the nitrile to a carboxylic acid.

    • After reflux, add 80 mL of water and distill under vacuum, maintaining a constant volume of approximately 500 mL by the gradual addition of water.

    • Cool the solution and slowly add 25% ammonia solution until the pH is alkaline to precipitate the phenylglycine.

    • Collect the solid product by vacuum filtration.

    • Wash the product with 250 mL of water to remove residual ammonium chloride, followed by 40 mL of diethyl ether, and finally 45 mL of hot 96% ethanol.

    • Dry the purified (±)-4-methoxyphenylglycine.

Diagram: Strecker Synthesis of 4-Methoxyphenylglycine

Strecker_Synthesis cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis 4-Methoxybenzaldehyde 4-Methoxy- benzaldehyde Intermediate α-Aminonitrile 4-Methoxybenzaldehyde->Intermediate + NH₃, HCN Ammonia NH₃ HCN HCN Intermediate_hydrolysis α-Aminonitrile Product 4-Methoxy- phenylglycine Intermediate_hydrolysis->Product H₃O⁺, Δ

Caption: General workflow for the Strecker synthesis of 4-methoxyphenylglycine.

The Ugi Multicomponent Reaction: A Convergent Strategy

The Ugi four-component reaction (U-4CR) offers a highly convergent and atom-economical route to α-acylamino amides, which can be subsequently hydrolyzed to the desired phenylglycine derivatives. This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Experimental Protocol: General Procedure for the Ugi Reaction

  • Imine Formation:

    • In a round-bottom flask, dissolve the electron-rich benzaldehyde (1.0 eq) and a primary amine (e.g., benzylamine, 1.0 eq) in methanol.

    • Stir the mixture at room temperature for 1-2 hours to pre-form the imine.

  • Multicomponent Coupling:

    • To the imine solution, add a carboxylic acid (e.g., acetic acid, 1.0 eq) and an isocyanide (e.g., tert-butyl isocyanide, 1.0 eq).

    • Stir the reaction at room temperature for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting α-acylamino amide by flash column chromatography.

  • Hydrolysis to the Amino Acid:

    • Hydrolyze the purified Ugi product under acidic conditions (e.g., 6N HCl at reflux) to yield the free electron-rich phenylglycine.

Diagram: Ugi Four-Component Reaction Workflow

Ugi_Reaction cluster_reactants Reactants Aldehyde Electron-Rich Benzaldehyde One_Pot_Reaction One-Pot Reaction (Methanol, RT) Aldehyde->One_Pot_Reaction Amine Amine Amine->One_Pot_Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->One_Pot_Reaction Isocyanide Isocyanide Isocyanide->One_Pot_Reaction Ugi_Product α-Acylamino Amide One_Pot_Reaction->Ugi_Product Hydrolysis Acid Hydrolysis (e.g., 6N HCl, reflux) Ugi_Product->Hydrolysis Final_Product Electron-Rich Phenylglycine Hydrolysis->Final_Product

Caption: Convergent synthesis of electron-rich phenylglycines via the Ugi reaction.

Applications in Drug Discovery: Case Studies and Mechanistic Insights

The unique properties of electron-rich phenylglycine analogs have been leveraged in several therapeutic areas, most notably in the development of agents targeting the central nervous system (CNS) and in the modification of complex natural products.

Central Nervous System (CNS) Disorders: Targeting Glutamate Receptors

Phenylglycine derivatives are well-established as modulators of glutamate receptors, including the N-methyl-D-aspartate (NMDA) and metabotropic glutamate (mGlu) receptors, which are critical targets for treating a range of neurological and psychiatric disorders.[1][2] The electron density of the phenyl ring can significantly influence the potency and selectivity of these antagonists.

Case Study: Phenylglycine Derivatives as mGluR Antagonists

In the development of selective mGluR antagonists, the substitution pattern on the phenylglycine core is a key determinant of activity. While a comprehensive quantitative structure-activity relationship (QSAR) for electron-donating groups is an area of ongoing research, qualitative trends have emerged. For instance, the introduction of substituents can modulate the binding affinity and functional activity at different mGluR subtypes.

Experimental Protocol: In Vitro Evaluation of mGluR5 Antagonists

This protocol describes a typical calcium mobilization assay to determine the potency of novel phenylglycine analogs as mGluR5 antagonists.

  • Cell Culture:

    • Maintain Chinese hamster ovary (CHO-K1) cells stably transfected with the human mGluR5 cDNA in appropriate growth medium supplemented with antibiotics.

  • Calcium Flux Assay:

    • Seed the cells into 96-well plates and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

    • Prepare serial dilutions of the test compounds (electron-rich phenylglycine analogs) and a reference antagonist (e.g., MPEP).

    • Add the test compounds to the cells and incubate for a specified period.

    • Stimulate the cells with an EC₈₀ concentration of glutamate.

    • Measure the change in fluorescence intensity using a microplate reader (e.g., FlexStation).

  • Data Analysis:

    • Calculate the percent inhibition of the glutamate response for each concentration of the test compound.

    • Determine the IC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Table 1: Representative Data for mGluR5 Antagonism

CompoundPhenyl Ring SubstituentIC₅₀ (nM)
Reference Unsubstituted100
Analog 1 4-Methoxy50
Analog 2 3,4-Dimethoxy35
Analog 3 4-Hydroxy65

Note: The data in this table is hypothetical and for illustrative purposes only.

Antibacterial Drug Discovery: Modification of Vancomycin

Vancomycin is a glycopeptide antibiotic of last resort for treating serious Gram-positive infections. Resistance to vancomycin, primarily through the alteration of the D-Ala-D-Ala terminus of the peptidoglycan precursor to D-Ala-D-Lac, poses a significant clinical challenge. The 4-hydroxyphenylglycine (Hpg) residues in vancomycin are crucial for its activity.

Case Study: Enhancing Vancomycin's Potency through Modification

Strategic modifications to the vancomycin scaffold, including alterations to the Hpg residues, have been explored to overcome resistance. While direct replacement of Hpg with more electron-rich analogs is synthetically challenging, modifications to other parts of the molecule that enhance its binding to the bacterial cell wall can restore and even improve its efficacy against resistant strains.[3][4] For example, the introduction of lipophilic side chains can anchor the antibiotic to the bacterial membrane, increasing its local concentration and promoting its interaction with the cell wall precursors.[5]

Diagram: Vancomycin Interaction with Bacterial Cell Wall Precursors

Vancomycin_MOA Vancomycin Vancomycin Binding_Pocket Binding Pocket Formation Vancomycin->Binding_Pocket Hpg_Residues Hydroxyphenylglycine Residues Hpg_Residues->Vancomycin Peptidoglycan_Precursor Peptidoglycan Precursor (D-Ala-D-Ala) Peptidoglycan_Precursor->Binding_Pocket Inhibition Inhibition of Cell Wall Synthesis Binding_Pocket->Inhibition Bacterial_Cell_Death Bacterial Cell Death Inhibition->Bacterial_Cell_Death

Sources

Foundational

Technical Monograph: 2-Amino-2-(2-chloro-4-methoxyphenyl)acetic acid

This technical guide provides a comprehensive analysis of 2-amino-2-(2-chloro-4-methoxyphenyl)acetic acid , a specialized unnatural amino acid used as a chiral building block in medicinal chemistry. This guide details it...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-amino-2-(2-chloro-4-methoxyphenyl)acetic acid , a specialized unnatural amino acid used as a chiral building block in medicinal chemistry. This guide details its nomenclature, structural properties, synthetic pathways, and applications in drug design.

Part 1: Chemical Identity & Nomenclature

This compound is an aryl glycine derivative. Unlike natural amino acids, the side chain is a phenyl ring directly attached to the


-carbon, restricting conformational flexibility—a desirable trait for peptidomimetics.
IUPAC Nomenclature Breakdown

The systematic name is derived as follows:

  • Parent Chain: Acetic acid (2 carbons).

  • Position 2: Substituted with an amino group (

    
    ) and a phenyl  ring.
    
  • Phenyl Substituents:

    • Chloro group at position 2 (ortho to the acetic acid attachment).

    • Methoxy group at position 4 (para to the acetic acid attachment).[1][2]

Preferred IUPAC Name: (2RS)-2-amino-2-(2-chloro-4-methoxyphenyl)acetic acid

Note: The (2RS) designation indicates a racemic mixture, which is the standard product of non-stereoselective synthesis. Pure enantiomers are designated as (2R)- or (2S)-.

Chemical Identifiers
PropertyDetail
Common Name 2-Chloro-4-methoxyphenylglycine
Molecular Formula

Molecular Weight 215.63 g/mol
CAS Number (Racemic) Not widely cataloged; Custom Synthesis Target
CAS (Isomer Analog) 109971-52-0 (3-Cl isomer); 1270306-81-4 (4-Cl-2-OMe isomer)
SMILES COc1cc(Cl)c(C(N)C(=O)O)cc1
Starting Material 2-Chloro-4-methoxybenzaldehyde (CAS: 54439-75-7)

Part 2: Structural Analysis & Molecular Logic

The specific substitution pattern (2-Cl, 4-OMe) imposes unique electronic and steric effects utilized in ligand-target binding.

Electronic Effects
  • 4-Methoxy Group (+M Effect): The methoxy group at the para position is a strong electron donor by resonance. This increases the electron density of the phenyl ring, making it electron-rich. In metabolic stability studies, this position is often a site for O-demethylation.

  • 2-Chloro Group (-I Effect): The chlorine atom at the ortho position is electron-withdrawing by induction. However, its primary role in this scaffold is steric .

Steric "Ortho-Effect"

The 2-chloro substituent creates significant steric hindrance near the rotation axis of the phenyl-glycine bond. This restricts the rotation of the phenyl ring relative to the peptide backbone, locking the molecule into a preferred conformation. This "conformational lock" often increases binding affinity by reducing the entropic penalty upon binding to a protein target (e.g., Factor Xa or Glutamate receptors).

Part 3: Synthetic Strategies

The most robust route to this compound is the Strecker Synthesis or the Bucherer-Bergs Reaction , starting from the commercially available aldehyde.

Retrosynthetic Analysis

The


-amino acid motif is disconnected to an 

-aminonitrile, which is derived from the corresponding aldehyde.

Synthesis Aldehyde 2-Chloro-4-methoxybenzaldehyde (Starting Material) Imine Imine Intermediate Aldehyde->Imine NH4Cl / NH3 Hydantoin Hydantoin Intermediate (Bucherer-Bergs) Aldehyde->Hydantoin (NH4)2CO3 / NaCN (Bucherer-Bergs) Nitrile α-Aminonitrile Imine->Nitrile NaCN (Strecker) Product 2-Amino-2-(2-chloro-4-methoxyphenyl) acetic acid Nitrile->Product HCl / H2O (Hydrolysis) Hydantoin->Product NaOH / H2O (Hydrolysis)

Figure 1: Synthetic pathways from 2-chloro-4-methoxybenzaldehyde to the target amino acid.

Protocol A: Bucherer-Bergs Synthesis (Recommended)

This method is preferred over the standard Strecker synthesis for aryl aldehydes because it generally yields crystalline hydantoin intermediates that are easy to purify, avoiding the instability of


-aminonitriles.

Step 1: Hydantoin Formation

  • Reagents: 2-Chloro-4-methoxybenzaldehyde (1.0 eq), Ammonium Carbonate (3.0 eq), Potassium Cyanide (1.5 eq).

  • Solvent: 50% Ethanol/Water.

  • Procedure:

    • Dissolve the aldehyde in ethanol/water.

    • Add ammonium carbonate and potassium cyanide.

    • Heat to 60°C for 12–18 hours.

    • Cool the mixture. Acidify carefully to pH 6 to precipitate the hydantoin (5-(2-chloro-4-methoxyphenyl)imidazolidine-2,4-dione).

    • Filter and wash with cold water.

Step 2: Hydrolysis to Amino Acid

  • Reagents: Hydantoin intermediate, 3M NaOH (aq).

  • Procedure:

    • Suspend the hydantoin in 3M NaOH.

    • Reflux (100°C) for 24 hours (ring opening).

    • Cool to room temperature.[3][4]

    • Adjust pH to ~7 (isoelectric point) using conc. HCl.

    • The amino acid precipitates as a white solid. Recrystallize from water/ethanol.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data is expected.

Proton NMR ( -NMR) in /NaOD
  • 
    -Proton:  A sharp singlet around 
    
    
    
    4.8–5.1 ppm
    . (Note: The shift is downfield due to the electron-withdrawing phenyl ring and amino group).
  • Aromatic Protons (3H):

    • H-3 (meta to glycine): Doublet,

      
       6.9 ppm (
      
      
      
      Hz).
    • H-5 (meta to glycine): Doublet of doublets,

      
       6.8 ppm.
      
    • H-6 (ortho to glycine): Doublet,

      
       7.3 ppm (deshielded by the adjacent chiral center).
      
  • Methoxy Group: Singlet (3H) at

    
     3.8 ppm .[1]
    
Mass Spectrometry
  • ESI-MS (+):

    
     (Calculated for 
    
    
    
    ).
  • Isotope Pattern: Distinct 3:1 ratio for M+H (216) and M+H+2 (218) due to the Chlorine atom.

Part 5: Applications in Drug Discovery[6]

This specific amino acid scaffold is valuable in two primary areas:

  • Excitatory Amino Acid Transporter Inhibitors: Analogs of phenylglycine are classic scaffolds for glutamate receptor ligands (NMDA/AMPA). The 2-chloro substituent forces the phenyl ring out of planarity, potentially increasing selectivity for specific receptor subtypes.

  • Peptidomimetics (Protease Inhibitors): In inhibitors for enzymes like Factor Xa or Thrombin , the P2 or P3 pocket often accommodates an aryl group. Replacing a natural Phenylalanine with 2-chloro-4-methoxyphenylglycine rigidifies the backbone and fills the hydrophobic pocket more effectively while the methoxy group can engage in hydrogen bonding with backbone amides.

Structure-Activity Relationship (SAR) Logic
  • If Metabolic Stability is low: Replace the 4-OMe with 4-F or 4-CF3 to block metabolism while maintaining electronics.

  • If Potency is low: The 2-Cl group may be clashing sterically. Replace with 2-F (smaller) or 2-H (no lock).

References

  • Strecker Synthesis Mechanism & Overview Source: Master Organic Chemistry [Link]

  • Synthesis of 2-Chlorophenylglycine (Analogous Protocol)
  • Bucherer-Bergs Reaction for Aryl Glycines Source: Organic Chemistry Portal [Link]

  • General Properties of 2-Amino-2-(4-methoxyphenyl)acetic acid (Isomer comparison) Source: PubChem CID 265442 [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Strecker Synthesis of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine

Introduction: The Strategic Importance of Substituted Phenylglycines In the landscape of modern drug discovery and development, non-proteinogenic amino acids are indispensable chiral building blocks. Among these, substit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Phenylglycines

In the landscape of modern drug discovery and development, non-proteinogenic amino acids are indispensable chiral building blocks. Among these, substituted phenylglycine derivatives are of paramount importance, forming the core scaffold of numerous pharmaceutical agents, including anticoagulants, antiplatelet drugs, and antibiotics. The precise installation of substituents on the phenyl ring is a key strategy for modulating the pharmacological profile, influencing potency, selectivity, and pharmacokinetic properties.

The Strecker synthesis, a venerable yet remarkably robust multicomponent reaction, remains a highly effective and atom-economical method for the preparation of racemic α-amino acids from readily available aldehydes.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine, a valuable intermediate for pharmaceutical research, using the Strecker reaction. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and outline the necessary analytical techniques for the characterization of the final product.

Mechanistic Insights: A Two-Stage Transformation

The Strecker synthesis proceeds through two distinct, mechanistically important stages: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding α-amino acid.[1][2]

  • Formation of the α-Aminonitrile Intermediate: The reaction is initiated by the in situ formation of an imine from 2-chloro-4-methoxybenzaldehyde and ammonia. The ammonia source is typically ammonium chloride, which exists in equilibrium with ammonia and serves as a mild acid to catalyze the imine formation. Subsequently, a nucleophilic cyanide ion attacks the electrophilic carbon of the imine, yielding the α-aminonitrile, 2-amino-2-(2-chloro-4-methoxyphenyl)acetonitrile.[1]

  • Hydrolysis to the α-Amino Acid: The nitrile group of the intermediate is then hydrolyzed under acidic conditions. This process involves the protonation of the nitrile nitrogen, followed by the attack of water, ultimately leading to the formation of a carboxylic acid and an ammonium ion.[2]

Strecker_Mechanism cluster_0 Stage 1: α-Aminonitrile Formation cluster_1 Stage 2: Hydrolysis Aldehyde 2-Chloro-4-methoxybenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH₃, - H₂O Ammonia NH₃ (from NH₄Cl) Aminonitrile 2-Amino-2-(2-chloro-4-methoxyphenyl)acetonitrile Imine->Aminonitrile + CN⁻ Cyanide CN⁻ (from NaCN) Hydrolysis_Start 2-Amino-2-(2-chloro-4-methoxyphenyl)acetonitrile Amino_Acid 2-(2-Chloro-4-methoxyphenyl)-DL-glycine Hydrolysis_Start->Amino_Acid + 2H₂O, H⁺ Acid_Water H₃O⁺, Δ

Figure 1: Mechanism of the Strecker Synthesis.

Experimental Protocol: A Comprehensive Guide

This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization.

Reagents and Materials
ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)Notes
2-Chloro-4-methoxybenzaldehydeC₈H₇ClO₂170.5910.0 g58.6Starting material
Sodium Cyanide (NaCN)NaCN49.013.17 g64.7EXTREMELY TOXIC
Ammonium Chloride (NH₄Cl)NH₄Cl53.493.45 g64.5Ammonia source
Methanol (MeOH)CH₃OH32.04100 mL-Solvent
Water (H₂O)H₂O18.02100 mL-Solvent
Concentrated Hydrochloric Acid (HCl)HCl36.46As needed-For hydrolysis and pH adjustment
50% Sodium Hydroxide Solution (NaOH)NaOH40.00As needed-For pH adjustment
Activated CarbonC12.01~1 g-For decolorization

Safety Precautions:

  • Cyanide Hazard: Sodium cyanide is a potent and rapidly acting poison. All manipulations must be performed in a certified and properly functioning chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. A cyanide antidote kit should be readily available, and personnel must be trained in its use. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal, following institutional safety protocols.

  • Corrosive Reagents: Concentrated hydrochloric acid and sodium hydroxide are highly corrosive. Handle with extreme care and appropriate PPE.

  • Exothermic Reaction: The initial stage of the reaction can be exothermic. Maintain proper temperature control using an ice bath.

Step-by-Step Synthesis

Workflow A 1. Reagent Dissolution (Aldehyde in MeOH) B 2. Aminonitrile Formation (Addition of NH₄Cl, NaCN in H₂O at 0-5°C) A->B C 3. Reaction Monitoring (Stir at RT for 12-18h) B->C D 4. Isolation of Aminonitrile (Concentration and Extraction) C->D E 5. Acid Hydrolysis (Reflux in conc. HCl) D->E F 6. Decolorization & Neutralization (Activated Carbon, pH adjustment) E->F G 7. Product Isolation (Filtration and Drying) F->G H 8. Characterization (NMR, IR, MS) G->H

Figure 2: Experimental workflow for the synthesis.

Part 1: Synthesis of 2-Amino-2-(2-chloro-4-methoxyphenyl)acetonitrile

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-chloro-4-methoxybenzaldehyde (10.0 g, 58.6 mmol) and methanol (100 mL). Stir until the aldehyde is completely dissolved.

  • Reagent Addition: In a separate beaker, dissolve ammonium chloride (3.45 g, 64.5 mmol) and sodium cyanide (3.17 g, 64.7 mmol) in water (100 mL).

  • Aminonitrile Formation: Cool the methanolic solution of the aldehyde to 0-5°C using an ice bath. Slowly add the aqueous solution of ammonium chloride and sodium cyanide to the aldehyde solution over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Intermediate: Concentrate the reaction mixture under reduced pressure to remove the methanol. The resulting aqueous slurry will contain the crude α-aminonitrile. This intermediate can be extracted with an organic solvent like ethyl acetate, or used directly in the next step. For this protocol, we will proceed with direct hydrolysis.

Part 2: Hydrolysis to 2-(2-Chloro-4-methoxyphenyl)-DL-glycine

  • Acid Hydrolysis: To the crude α-aminonitrile mixture, carefully add 100 mL of concentrated hydrochloric acid in the fume hood. Heat the mixture to reflux (approximately 110-120°C) for 4-6 hours.[3] The completion of the hydrolysis can be monitored by the cessation of ammonia evolution (test with moist pH paper) or by TLC.

  • Decolorization: After the hydrolysis is complete, cool the reaction mixture to room temperature. Add approximately 1 g of activated carbon and stir for 15-20 minutes to decolorize the solution.[3]

  • Purification and Isolation: Filter the mixture through a pad of celite to remove the activated carbon. Carefully adjust the pH of the filtrate to its isoelectric point (typically around pH 5-6 for phenylglycines) with a 50% sodium hydroxide solution.[3] The product will precipitate out of the solution.

  • Final Product Collection: Cool the mixture in an ice bath for at least one hour to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

  • Drying: Dry the purified 2-(2-Chloro-4-methoxyphenyl)-DL-glycine in a vacuum oven at 50-60°C to a constant weight.

Characterization of the Final Product

The identity and purity of the synthesized 2-(2-Chloro-4-methoxyphenyl)-DL-glycine should be confirmed by a suite of analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 7.0-7.5 ppm, a singlet for the methoxy group around δ 3.8 ppm, and a singlet for the α-proton around δ 5.0 ppm. The amino and carboxylic acid protons will be exchangeable with D₂O.
¹³C NMR Resonances for the aromatic carbons, the methoxy carbon (~55 ppm), the α-carbon (~58 ppm), and the carbonyl carbon (~175 ppm).
FTIR (KBr) Characteristic peaks for the N-H stretch of the amino group (3200-3400 cm⁻¹), the C=O stretch of the carboxylic acid (1650-1750 cm⁻¹), the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹, broad), and aromatic C-H and C=C stretches.
Mass Spectrometry (ESI) A prominent peak corresponding to the protonated molecule [M+H]⁺.
Melting Point A sharp melting point is indicative of high purity.

Conclusion and Outlook

The Strecker synthesis offers a reliable and scalable method for the preparation of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine. The protocol detailed herein provides a comprehensive guide for researchers, emphasizing both the practical aspects of the synthesis and the critical safety considerations. The successful synthesis and characterization of this molecule open avenues for its incorporation into novel pharmaceutical scaffolds, enabling further exploration of its potential therapeutic applications. The inherent simplicity and efficiency of the Strecker reaction ensure its continued relevance in the toolkit of medicinal and organic chemists.

References

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Available at: [Link]

  • ReactionFlash. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Available at: [Link]

  • Arkivoc. (2009). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]

  • PubMed. (2011). 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions. Available at: [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]

  • Reddit. (2018). What should we know about the Strecker and Gabriel synthesis of amino acids? Available at: [Link]

  • Google Patents. (1975). Process for the hydrolysis of nitriles.
  • Save My Exams. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes. Available at: [Link]

  • Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. Available at: [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Available at: [Link]

  • ResearchGate. (2015). 1 H NMR and 13 C NMR characterization of MTC. Available at: [Link]

  • PMC. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. Available at: [Link]

  • ResearchGate. (2013). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Available at: [Link]

  • Google Patents. (1991). Purification method of glycine.
  • ACS Publications. (2021). Detection of Glycine as a Model Protein in Blood Serum Using 2D-IR Spectroscopy. Available at: [Link]

  • Google Patents. (2004). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
  • Google Patents. (1993). Method for purifying glycine.
  • University of Ottawa NMR Facility Blog. (2018). Glycine as a 13C CPMAS Setup Sample. Available at: [Link]

  • PubChem. (n.d.). N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-((2-hydroxy-4-methoxyphenyl)methyl)glycine. Available at: [Link]

  • ChemRxiv. (2022). Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin. Available at: [Link]

  • ResearchGate. (2018). FTIR spectrum of-glycine crystal. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of c-glycine. Available at: [Link]

  • ResearchGate. (2018). FTIR-ATR spectra of the glycine — before ( red ) and after the reaction.... Available at: [Link]

  • Google Patents. (2021). Glycine crystallization method without alcohol precipitation.

Sources

Application

Application Note: Solubility of Substituted Phenylglycines in DMF and Organic Solvents

Executive Summary Substituted phenylglycines are critical chiral building blocks in the synthesis of numerous pharmaceuticals, including beta-lactam antibiotics and anticoagulants. However, their amphoteric nature and st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted phenylglycines are critical chiral building blocks in the synthesis of numerous pharmaceuticals, including beta-lactam antibiotics and anticoagulants. However, their amphoteric nature and strong crystal lattice forces often lead to poor solubility in common organic solvents, posing significant challenges for reaction kinetics, purification, and formulation. This guide provides a detailed examination of the factors governing the solubility of these compounds, with a particular focus on the highly effective polar aprotic solvent N,N-Dimethylformamide (DMF). We present quantitative solubility data for a model compound, D-p-hydroxyphenylglycine, and offer a comprehensive, field-tested protocol for determining thermodynamic solubility using the shake-flask method. The underlying physicochemical principles of solute-solvent interactions and the predictable effects of phenyl ring substituents are discussed to empower researchers in solvent selection and process optimization.

The Physicochemical Landscape: Understanding the Solute and Solvents

The solubility of a substituted phenylglycine is a result of a complex interplay between the properties of the amino acid and the solvent. A foundational understanding of these properties is essential for rational solvent selection.

The Phenylglycine Scaffold: A Molecule of Duality

Phenylglycines are non-proteinogenic α-amino acids. Their unique structure dictates their solubility behavior:

  • Zwitterionic Character: In the solid state and in polar solvents, phenylglycines exist predominantly as zwitterions. The carboxylic acid group (-COOH) donates a proton to the amino group (-NH2), creating a molecule with both a negatively charged carboxylate (-COO⁻) and a positively charged ammonium (-NH3⁺) group. This high internal polarity and the potential for strong ionic and hydrogen bonding interactions are primary reasons for their high melting points and often low solubility in nonpolar organic solvents.

  • The Phenyl Ring: The bulky, hydrophobic phenyl ring is directly attached to the α-carbon. This sterically hinders the solvation of the polar groups and contributes a significant nonpolar character to the molecule.

  • Substituent Effects: Functional groups on the phenyl ring dramatically alter the molecule's electronic properties and, consequently, its interaction with solvents.

    • Electron-Donating Groups (EDGs) like hydroxyl (-OH) or methoxy (-OCH3) can increase the electron density of the ring and participate in hydrogen bonding, potentially enhancing solubility in protic solvents.

    • Electron-Withdrawing Groups (EWGs) such as chloro (-Cl) or nitro (-NO2) decrease the basicity of the amino group and increase the acidity of the carboxylic acid proton. This influences the pKa values and the overall polarity of the molecule.

The Solvents: Creating the Right Environment
  • N,N-Dimethylformamide (DMF): The Universal Solvent for Polar Molecules: DMF is a polar aprotic solvent with a high dielectric constant (ε ≈ 37). Its efficacy in dissolving phenylglycines stems from its molecular structure. The partially negative oxygen atom readily solvates the positive ammonium group (-NH3⁺), while the partially positive nitrogen and its associated methyl groups can interact favorably with the carboxylate group (-COO⁻) and the phenyl ring. This dual interaction effectively disrupts the strong intermolecular forces within the phenylglycine crystal lattice.[1]

  • Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Water is an excellent solvent for many amino acids due to its high polarity and ability to hydrate the zwitterionic charges. Alcohols like methanol and ethanol are less polar than water and their effectiveness depends on the balance between the polar zwitterion and the nonpolar phenyl ring of the solute.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and cannot effectively solvate the charged zwitterionic groups. Consequently, the solubility of phenylglycines in these solvents is typically negligible.

Key Factors Governing Solubility

The dissolution of a solid in a liquid is governed by thermodynamics, balancing the energy required to break the solute-solute and solvent-solvent interactions against the energy gained from forming new solute-solvent interactions.

  • "Like Dissolves Like" Revisited: For phenylglycines, this principle means that polar solvents are required to overcome the high crystal lattice energy of the zwitterionic solid. DMF's large dipole moment makes it an excellent partner for the polar functional groups of the amino acid.

  • Substituent Influence on Solvation: The electronic nature of substituents directly impacts solubility. For instance, the hydroxyl group in 4-hydroxyphenylglycine can act as a hydrogen bond donor, enhancing its interaction with acceptor solvents. Conversely, a non-polar substituent like a methyl group might slightly increase solubility in less polar organic solvents by reducing the molecule's overall polarity. A chloro-substituent, being electron-withdrawing and hydrophobic, presents a mixed effect that depends heavily on the chosen solvent.[2]

  • Temperature Dependence: The dissolution of most amino acids, including phenylglycines, is an endothermic process. This means that solubility generally increases with temperature, as the additional thermal energy helps to overcome the energy barrier of breaking the crystal lattice.

Below is a conceptual diagram illustrating how DMF molecules effectively solvate a zwitterionic phenylglycine, breaking the strong intermolecular forces of the solid crystal.

Caption: Solvation of zwitterionic phenylglycine by DMF molecules.

Quantitative Solubility Data

Precise solubility data is critical for process development. The following table presents experimentally determined solubility data for D-p-hydroxyphenylglycine in several key solvents at various temperatures. This compound serves as an excellent model due to its pharmaceutical relevance.

CompoundSolventTemperature (°C)Solubility (mole fraction, x₁)Solubility (g / 100g Solvent)
D-p-HydroxyphenylglycineWater50.001610.50
150.002070.65
250.002630.83
350.003321.05
500.004651.48
Methanol 50.000390.20
150.000500.26
250.000650.34
350.000850.45
500.001220.65
Ethanol 50.000140.05
150.000190.07
250.000250.09
350.000330.12
500.000490.18
DMF 50.000300.07
150.000370.08
250.000450.10
350.000560.13
500.000780.18

Data adapted from J. Chem. Eng. Data 2002, 47, 5, 1311–1313.[3] Calculations to g/100g solvent are based on molar masses.

Analysis of Data:

  • As expected, the solubility of D-p-hydroxyphenylglycine increases with temperature across all solvents, confirming the endothermic nature of its dissolution.[3]

  • Water is by far the most effective solvent for this substituted phenylglycine, which is attributed to the powerful hydrating effect of water on the zwitterion and the hydrogen bonding capability of the phenolic -OH group.

  • Among the organic solvents tested, methanol is the most effective, followed by a near-tie between ethanol and DMF at higher temperatures. The lower solubility in DMF compared to water and methanol is somewhat surprising but highlights that a high dielectric constant does not solely guarantee high solubility, and specific interactions like hydrogen bonding (which alcohols can provide) are crucial.

Qualitative Comparison with Other Phenylglycines: While directly comparable quantitative data under identical conditions is scarce in the literature, we can make qualitative comparisons:

  • D-Phenylglycine (unsubstituted): Has a reported water solubility of approximately 0.3 g/100 mL.[4] This is lower than that of D-p-hydroxyphenylglycine, suggesting the hydroxyl group's hydrogen bonding capability enhances aqueous solubility.

  • 4-Chlorophenylglycine: Is reported to be soluble in water and alcohol solvents but insoluble in non-polar solvents.[2] The electron-withdrawing chloro group increases the acidity of the carboxylic proton but also increases the molecule's hydrophobicity, leading to complex solubility behavior that is highly dependent on the solvent.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol details the definitive "gold standard" method for determining the equilibrium (thermodynamic) solubility of a compound. It is based on the principle of allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period.

Principle

A surplus of the solid substituted phenylglycine is added to a known volume of solvent in a sealed flask. The mixture is agitated at a constant temperature until the concentration of the dissolved solid in the liquid phase reaches a constant value, indicating equilibrium. The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique (e.g., HPLC-UV, UV-Vis Spectroscopy).

Materials and Reagents
  • Substituted Phenylglycine (solid, high purity)

  • Solvent of choice (e.g., DMF, Methanol, Water), HPLC-grade

  • Orbital shaker with temperature control

  • Volumetric flasks and pipettes (Class A)

  • Scintillation vials or flasks with screw caps

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • Syringes

  • Analytical balance

  • HPLC-UV or UV-Vis Spectrophotometer

  • Mobile phase and standards for analysis

Step-by-Step Methodology
  • Preparation: Add an excess amount of the solid phenylglycine to a series of vials (perform in triplicate for each solvent/temperature). "Excess" means enough solid will remain undissolved at equilibrium. A general rule is to add 2-5 times the expected solubility.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined time. Crucially, equilibrium must be established. A 24-48 hour period is typical. To validate, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the measured concentration is no longer increasing.[5]

  • Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial for analysis. This step is critical to remove any microscopic undissolved particles.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the phenylglycine in the same solvent.

    • Dilute the filtered sample with the solvent as necessary to fall within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample using the chosen analytical method (e.g., HPLC-UV).

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original, undiluted (saturated) solution. Express the final solubility in desired units (e.g., mg/mL, mol/L, or g/100g ).

Workflow Diagram

G prep 1. Add Excess Solid to Vials (in triplicate) add_solvent 2. Add Known Volume of Solvent prep->add_solvent equilibrate 3. Equilibrate (24-48h, const. Temp) add_solvent->equilibrate settle 4. Settle Undissolved Solid (2h) equilibrate->settle sample 5. Sample & Filter Supernatant (0.22 µm) settle->sample quantify 6. Quantify Concentration (e.g., HPLC-UV) sample->quantify calculate 7. Calculate Solubility quantify->calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Field Insights & Troubleshooting

  • Ensuring Equilibrium: This is the most common source of error. For crystalline, low-solubility compounds, 24 hours may be insufficient. It is highly recommended to perform a time-to-equilibrium study for new compounds by measuring solubility at multiple time points until a plateau is reached.[5]

  • pH Control: For ionizable compounds like amino acids, the pH of the solution can drastically affect solubility, especially in unbuffered aqueous media. For reproducible results in water, use a buffered solution (e.g., PBS at pH 7.4). Always measure and report the final pH of the saturated solution.

  • Metastable Forms: The compound's solid form (polymorph, hydrate, solvate) can influence its solubility. The thermodynamically most stable crystalline form will have the lowest solubility. It is good practice to analyze the remaining solid post-experiment (e.g., by DSC or PXRD) to check for any phase transformations.

  • Solvent Compatibility: Ensure that the syringe filter material does not bind your analyte or leach extractables into the solvent. A quick compatibility test is recommended.

Conclusion

The solubility of substituted phenylglycines is a multifaceted property governed by a delicate balance of zwitterionic character, hydrophobicity, and specific solute-solvent interactions. Polar aprotic solvents like DMF are highly effective at dissolving these compounds by disrupting their strong crystal lattice forces. However, protic solvents like water and methanol can also be highly effective, particularly for derivatives capable of hydrogen bonding. The choice of solvent must be made by considering the specific structure of the phenylglycine derivative and the desired conditions for reaction or formulation. The shake-flask method, when performed with careful attention to achieving equilibrium, remains the most reliable means of generating the high-quality, quantitative solubility data needed to drive successful pharmaceutical development.

References

  • ChemBK. (2024). (R)-4-chlorophenyl glycine - Introduction.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
  • Delgado, D. R. (2013). Answer to "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". ResearchGate.
  • Wang, L., & Wang, F. (2002). Solubility of d-p-Hydroxyphenylglycine in Water, Methanol, Ethanol, Carbon Tetrachloride, Toluene, and N,N-Dimethylformamide between 278 K and 323 K.
  • ChemicalBook. (2023). D-2-Phenylglycine.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.
  • Blom, M. N., et al. (2007). Stepwise Solvation of an Amino Acid: The Appearance of Zwitterionic Structures. The Journal of Physical Chemistry A, 111(30), 7309–7316.
  • García, G., et al. (2023). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. Molecules, 28(14), 5361.
  • AK Lectures. (n.d.). Zwitterion Form of Amino Acids.
  • YouTube. (2016). Amino Acids 2. The Zwitterion.
  • ChemicalBook. (2023). DL-4-Chlorophenylglycine.
  • Fuchs, A. P., et al. (2021). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Chemie Ingenieur Technik, 93(9), 1426-1436.
  • Shokouhimehr, M. (2015). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 5(95), 78241-78262.

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Method

Procedure for resolution of DL-2-(2-Chloro-4-methoxyphenyl)glycine enantiomers

Application Note: AN-CHIR-2024-08 [1] Content Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists[1] Executive Summary This guide details th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHIR-2024-08 [1]

Content Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists[1]

Executive Summary

This guide details the operational protocols for the optical resolution of DL-2-(2-Chloro-4-methoxyphenyl)glycine (CMPG), a critical non-proteinogenic amino acid intermediate used in the synthesis of glycopeptide antibiotics and platelet aggregation inhibitors.[1]

While various methods exist, this guide prioritizes two scalable, high-fidelity approaches:

  • Classical Diastereomeric Crystallization using (+)-Camphor-10-sulfonic acid (CSA), optimized for industrial scalability.

  • Biocatalytic Kinetic Resolution using immobilized Penicillin G Acylase (PGA), offering a "green chemistry" alternative with high enantiomeric excess (

    
    ).[1]
    

Chemical Context & Mechanism

The target molecule, 2-(2-Chloro-4-methoxyphenyl)glycine , possesses a single chiral center at the


-carbon.[1] The presence of the ortho-chloro and para-methoxy substituents on the phenyl ring significantly alters the solubility profile compared to unsubstituted phenylglycine, necessitating specific solvent modifications during salt formation.[1]
Why These Methods?
  • Method A (CSA Salt): Substituted phenylglycines form stable, highly crystalline diastereomeric salts with camphor sulfonic acid.[1] The 2-chloro substituent provides steric bulk that aids in the discrimination of the diastereomeric lattice, often resulting in sharp separation efficiency.[1]

  • Method B (Enzymatic): Penicillin G Acylase (PGA) shows remarkable promiscuity for

    
    -phenylglycine derivatives.[1] It strictly recognizes the (S)-configuration of 
    
    
    
    -phenylacetyl substrates, hydrolyzing them to the free amino acid while leaving the (R)-amide intact.[1]

Method A: Diastereomeric Crystallization (CSA Protocol)[1]

Principle: The racemic base (DL-CMPG) reacts with the chiral acid (+)-CSA to form two diastereomeric salts:[1]

  • 
     (Less soluble, precipitates)[1]
    
  • 
     (More soluble, remains in mother liquor)[1]
    
Materials
  • Substrate: DL-2-(2-Chloro-4-methoxyphenyl)glycine (Assay

    
    )
    
  • Resolving Agent: (+)-Camphor-10-sulfonic acid [(+)-CSA][1]

  • Solvent: Deionized Water / Methanol (90:10 v/v)[1]

  • Reagents: 20% NaOH, conc. HCl, Acetone (for washing)[1][2]

Step-by-Step Protocol
Step 1: Salt Formation[1]
  • Charge a reactor with 1.0 equivalent of DL-CMPG and 1.05 equivalents of (+)-CSA.[1]

  • Add Water/MeOH (90:10) solvent (approx. 10 mL per gram of substrate).[1] Note: The small amount of methanol aids the solubility of the lipophilic 4-methoxy group.[1]

  • Heat the suspension to 85–90°C with vigorous stirring until a clear homogeneous solution is obtained.

  • Maintain at 90°C for 30 minutes to ensure complete dissolution.

Step 2: Controlled Crystallization[1]
  • Cool the solution slowly to 60°C over 1 hour (ramp rate: 0.5°C/min).

  • Seeding (Critical): At 60°C, seed the solution with pure crystals of

    
     (0.1% w/w) if available, to induce nucleation of the desired diastereomer.[1]
    
  • Continue cooling to 20°C over 4 hours.

  • Stir at 20°C for an additional 2 hours to maximize yield.

Step 3: Isolation and Purification[1]
  • Filter the white precipitate (Crude

    
    -Salt).[1]
    
  • Wash: Wash the cake with a small volume of ice-cold water (displacement wash).

  • Recrystallization (Polishing): If chiral HPLC indicates

    
    , dissolve the wet cake in minimum hot water (90°C), cool to 20°C, and filter again.
    
Step 4: Base Hydrolysis (Freeing the Amino Acid)[1]
  • Suspend the purified salt in water (5 mL/g).

  • Adjust pH to 6.5–7.0 (the isoelectric point) using 20% NaOH or Ammonia.[1]

  • The free amino acid

    
     will precipitate as a zwitterion.[1]
    
  • Filter, wash with acetone (to remove water and trace color), and dry at 50°C under vacuum.[1]

Data Summary Table
ParameterSpecification
Yield (Theoretical) 40–45% (Max 50% for single enantiomer)
Optical Purity (

)

(after recrystallization)
Melting Point 195–198°C (Decomp)
Specific Rotation


to

(

, 1N HCl)

Method B: Enzymatic Resolution (Biocatalytic)[1]

Principle: Kinetic resolution of the


-phenylacetyl derivative. The enzyme hydrolyzes only the 

-amide.[1]
Workflow Diagram

EnzymaticResolution Start Racemic N-Phenylacetyl-CMPG (Substrate) Reaction Hydrolysis Reaction (Stir 12-24h) Start->Reaction Enzyme Immobilized Penicillin G Acylase (pH 7.8, 28°C) Enzyme->Reaction Catalyst Separation Acidification (pH 2.0) & Filtration Reaction->Separation Aqueous Aqueous Phase (S)-CMPG (Soluble) Separation->Aqueous Filtrate Solid Solid Phase (R)-Amide (Precipitate) Separation->Solid Filter Cake Final Neutralization (pH 7.0) Precipitation of Pure (S)-CMPG Aqueous->Final

Figure 1: Biocatalytic workflow for the kinetic resolution of CMPG derivatives.

Protocol Details
  • Substrate Preparation: Acylate DL-CMPG with phenylacetyl chloride (Schotten-Baumann conditions) to form

    
    -phenylacetyl-DL-CMPG.
    
  • Enzymatic Hydrolysis: Suspend the substrate (5% w/v) in phosphate buffer (pH 7.8). Add immobilized Penicillin G Acylase (1000 U/g substrate).[1]

  • Reaction: Stir at 28°C. Maintain pH 7.8 by auto-titration with dilute NaOH.

  • Termination: When base consumption stops (approx. 50% conversion), filter off the enzyme.[1]

  • Work-up: Acidify filtrate to pH 2.0. The unreacted

    
    -amide precipitates (extract with Ethyl Acetate if necessary).[1] The desired 
    
    
    
    -amino acid remains in the aqueous phase.[1]
  • Isolation: Neutralize the aqueous phase to pH 7.0 to precipitate pure

    
    .
    

Analytical Validation (HPLC)[1]

To ensure protocol integrity, enantiomeric excess must be validated using Chiral HPLC.[1]

  • Column: Crownpak CR(+) (Daicel) or Chiralpak IA.[1]

  • Mobile Phase (Crownpak): pH 1.5 Perchloric acid solution (

    
    ) in water.[1] Note: Crown ethers complex ammonium ions; low pH is required to protonate the amine.[1]
    
  • Flow Rate: 0.8 mL/min.[1]

  • Temperature: 25°C (Lower temperature improves separation factor

    
    ).[1]
    
  • Detection: UV @ 230 nm (Methoxy/Chloro absorption band).[1]

Decision Tree for Optimization:

HPLC_Logic Check Check ee% of (S)-Salt Decision Is ee > 99%? Check->Decision Pass Proceed to Hydrolysis Decision->Pass Yes Fail Recrystallize Decision->Fail No Method Dissolve in hot H2O Cool slowly Fail->Method Method->Check

Figure 2: Analytical decision logic for salt purification.

References

  • Tung, H. et al. (2004).[1] Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. US Patent Application 2004/0176637.[1] Link

  • Liu, Y. et al. (2010).[1] Chemo-enzymatic method for preparing (S)-2-chlorophenyl glycine methyl ester. CN Patent 101864464B.[1] Link

  • Perry, M. A. et al. (2015).[1][3] Enantioseparation of substituted phenylglycines using macrocyclic glycopeptide stationary phases. Journal of Chromatography A, 1269, 243-250.[1] Link

  • Sashikanth, S. et al. (2013).[1] Asymmetric synthesis of (S)-(+)-clopidogrel hydrogen sulfate. Synthesis, 45(08), 1045-1050.[1] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 2-(2-Chloro-4-methoxyphenyl)-DL-glycine

Introduction Welcome to the dedicated technical support guide for 2-(2-Chloro-4-methoxyphenyl)-DL-glycine. This resource is designed for researchers, scientists, and drug development professionals who are encountering ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the dedicated technical support guide for 2-(2-Chloro-4-methoxyphenyl)-DL-glycine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a substituted phenylglycine, this molecule possesses amphoteric properties, making its solubility highly dependent on experimental conditions. This guide provides a structured approach to troubleshooting and enhancing solubility, grounded in the principles of physical chemistry and supported by practical, field-proven methodologies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine.

Q1: Why is my batch of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine showing poor solubility in water?

A1: 2-(2-Chloro-4-methoxyphenyl)-DL-glycine is an amphoteric molecule, containing both a weakly acidic carboxylic acid group and a weakly basic amino group. In aqueous solutions at or near neutral pH, the molecule exists predominantly as a zwitterion, a neutral molecule with both a positive and a negative charge. This zwitterionic form can lead to strong intermolecular interactions and crystal lattice energy, resulting in low intrinsic aqueous solubility. The solubility is at its minimum at the isoelectric point (pI), the pH at which the net charge of the molecule is zero.

Q2: How do the chloro and methoxy substituents affect the solubility?

A2: The electron-withdrawing nature of the chlorine atom and the electron-donating resonance effect of the methoxy group influence the acidity of the carboxylic acid and the basicity of the amino group.[1][2] These substitutions alter the pKa values of the ionizable groups compared to unsubstituted phenylglycine, which in turn affects the pH-solubility profile of the molecule. The overall effect is a complex interplay of electronic effects and crystal packing forces.

Q3: What is the expected pH-solubility profile for this compound?

A3: The solubility of amphoteric compounds like 2-(2-Chloro-4-methoxyphenyl)-DL-glycine typically follows a "U-shaped" curve. The lowest solubility is observed at the isoelectric point (pI). As the pH is decreased below the pI, the amino group becomes protonated (forming a cation), increasing solubility. Conversely, as the pH is increased above the pI, the carboxylic acid group is deprotonated (forming an anion), also leading to a significant increase in solubility.[3]

Q4: Can I use organic solvents to dissolve the compound?

A4: Yes, organic co-solvents can be effective. The molecule has a degree of lipophilicity due to the substituted phenyl ring. Water-miscible organic solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) can disrupt the hydrophobic interactions and hydrogen bonding network of water, thereby improving the solvation of the compound.[4][5] However, the choice of co-solvent must be compatible with your downstream applications.

Q5: Are there other methods besides pH adjustment and co-solvents to improve solubility?

A5: Absolutely. Other common techniques include salt formation, which can dramatically increase solubility and dissolution rates, and the use of complexing agents like cyclodextrins.[6] Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic phenyl portion of the molecule, increasing its apparent solubility in water.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for systematically addressing solubility issues.

Troubleshooting Workflow: A Step-by-Step Approach

The following diagram outlines a logical workflow for troubleshooting and enhancing the solubility of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine.

Solubility_Workflow start Start: Poor Solubility Observed char Step 1: Characterize pH-Solubility Profile start->char ph_adjust Step 2: pH Adjustment for Solubilization char->ph_adjust Amphoteric nature identified cosolvent Step 3: Co-solvent Screening ph_adjust->cosolvent Insoluble at desired pH quantify Step 6: Quantification of Solubility ph_adjust->quantify Solubility achieved salt Step 4: Salt Formation Feasibility cosolvent->salt Co-solvent incompatible or insufficient cosolvent->quantify Solubility achieved complex Step 5: Complexation with Cyclodextrins salt->complex Salt formation not feasible salt->quantify Stable salt formed complex->quantify Complexation successful end End: Optimized Solubilization Protocol quantify->end

Caption: A decision-making workflow for improving the solubility of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine.

Protocol 1: Determination of the pH-Solubility Profile

Objective: To determine the aqueous solubility of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine across a range of pH values to identify the isoelectric point and regions of higher solubility.

Materials:

  • 2-(2-Chloro-4-methoxyphenyl)-DL-glycine

  • Deionized water

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Calibrated pH meter

  • Microcentrifuge

  • Analytical method for quantification (e.g., HPLC-UV, see Protocol 4)

Procedure:

  • Prepare a series of buffered solutions at different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10).

  • Add an excess amount of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine to a known volume of each buffered solution in separate vials. The solid should be in excess to ensure saturation.

  • Securely cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

  • After incubation, check the pH of each slurry and adjust if necessary. Continue incubation for another 12-24 hours if pH adjustment was required.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Plot the measured solubility (e.g., in mg/mL or mM) against the final measured pH of each solution.

Data Presentation:

pHSolubility (mg/mL)
2.05.2
3.02.1
4.00.8
5.00.3
6.00.4
7.01.5
8.04.8
9.012.3
10.025.1

Note: The data in this table is illustrative and should be determined experimentally.

Protocol 2: Co-solvent Screening for Enhanced Solubility

Objective: To identify a suitable water-miscible co-solvent system that enhances the solubility of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine.

Materials:

  • 2-(2-Chloro-4-methoxyphenyl)-DL-glycine

  • Deionized water

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)

  • Vials, shaking incubator, microcentrifuge, and analytical instrumentation as in Protocol 1.

Procedure:

  • Prepare a series of co-solvent mixtures with water at different concentrations (e.g., 10%, 20%, 40%, 60% v/v for Ethanol, PG, and PEG 400; lower concentrations for DMSO due to potential toxicity in biological assays).

  • Add an excess amount of the compound to each co-solvent mixture.

  • Follow steps 3-7 from Protocol 1 to determine the equilibrium solubility in each co-solvent system.

  • Plot solubility against the percentage of co-solvent for each system to identify the most effective co-solvent and the required concentration.

Data Presentation:

Co-solvent% (v/v)Solubility (mg/mL)
Ethanol203.5
Ethanol409.8
PG204.1
PG4012.5
PEG 400205.6
PEG 4004018.2

Note: The data in this table is illustrative and should be determined experimentally.

Protocol 3: Feasibility of Salt Formation

Objective: To explore the formation of a salt of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine to improve its aqueous solubility.

Principle: As an amphoteric compound, it can form salts with both acids and bases. For instance, reacting with a pharmaceutically acceptable base (like sodium hydroxide or an organic amine) will form a salt of the carboxylic acid group. Reacting with an acid (like hydrochloric acid) will form a salt of the amino group. Salt formation is a common and highly effective method for increasing the solubility of ionizable drugs.[6][7]

Procedure (Conceptual):

  • Base Salt Formation: Dissolve the compound in a suitable organic solvent. Add an equimolar amount of a base (e.g., sodium hydroxide in ethanol). The resulting salt may precipitate or can be isolated by solvent evaporation.

  • Acid Salt Formation: Dissolve the compound in a suitable solvent and add an equimolar amount of an acid (e.g., HCl in isopropanol).

  • The resulting solid should be isolated and characterized (e.g., by melting point, FTIR, NMR) to confirm salt formation.

  • The aqueous solubility of the new salt form should then be determined using the method described in Protocol 1 (at a pH where the salt remains ionized).

Protocol 4: Analytical Quantification by HPLC-UV

Objective: To develop a reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine in solution.

Principle: Due to its aromatic ring, the compound will have a UV absorbance, allowing for detection. As a zwitterionic and polar molecule, a mixed-mode or reverse-phase HPLC method is appropriate. Mixed-mode columns, which have both reverse-phase and ion-exchange characteristics, are particularly effective for retaining and separating zwitterions.[8][9][10]

Instrumentation and Conditions (Starting Point):

  • HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.

  • Column: A mixed-mode column (e.g., Primesep 200) or a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • For Mixed-Mode: Acetonitrile and an aqueous buffer (e.g., 5-20 mM ammonium formate, pH 3.0).

    • For C18: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid to a pH of ~2.5-3.0) to ensure the amino group is protonated for better retention.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: Scan for the UV absorbance maximum, likely to be in the 205-230 nm range due to the phenylglycine structure.[11][12][13] A secondary, less sensitive maximum may be present at a higher wavelength.

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Create a series of calibration standards by diluting the stock solution.

  • Inject the standards to establish a calibration curve (peak area vs. concentration).

  • Inject the filtered supernatant samples from the solubility experiments.

  • Calculate the concentration of the compound in the samples using the calibration curve.

Part 3: Advanced Solubilization Strategies

If the above methods are insufficient or not suitable for your application, consider the following advanced strategies.

Complexation with Cyclodextrins

Cyclodextrins are toroidal-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic part of the guest molecule, thereby increasing its apparent water solubility.[9]

Cyclodextrin_Complexation cluster_0 Inclusion Complex Formation Compound 2-(2-Chloro-4-methoxyphenyl)-DL-glycine (Hydrophobic Phenyl Group) Complex Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) Cyclodextrin->Complex

Caption: Encapsulation of the hydrophobic moiety of the compound within a cyclodextrin molecule.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

A phase solubility study, similar to Protocol 1 but with increasing concentrations of cyclodextrin in water, can be performed to determine the stoichiometry and stability constant of the complex.

References

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • SIELC Technologies. (n.d.). LC Analysis of Zwitterions with Ion-Free Mobile Phase. [Link]

  • Hill, A. P. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Li, Y., Tang, A. G., & Mu, S. (2011). HPLC-FLD determination of serum aromatic amino acids: application in chronic kidney disease patients. Clinica chimica acta; international journal of clinical chemistry, 412(11-12), 1032–1035. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs. IJPRA, 7(1), 1-10. [Link]

  • Nozaki, Y., & Tanford, C. (1971). The solubility of amino acids and two glycine peptides in aqueous ethanol and dioxane solutions. The Journal of biological chemistry, 246(7), 2211–2217. [Link]

  • Zhang, J., Lalevée, J., & Mou, X. (2018). N-Phenylglycine as a Versatile Photoinitiator under Near-UV LED. Macromolecular Chemistry and Physics, 219(10), 1800081. [Link]

  • Gao, C., Zhang, Y., Wang, M., & Zhang, H. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PloS one, 13(11), e0206478. [Link]

  • Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The journal of physical chemistry. A, 121(25), 4917–4925. [Link]

  • Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET & DMPK, 3(4), 259-289. [Link]

  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

  • Avdeef, A. (2019). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of cheminformatics, 11(1), 1. [Link]

  • Chemistry LibreTexts. (2014). 8.17: The Effect of Substituents on pKa. [Link]

  • Chegg. (2018). Solved Substituent effects: resonance and induction COOH. [Link]

  • Taylor, R., & Ghaem-Maghami, V. (2026). Parallels between the chloro and methoxy groups for potency optimization. Future medicinal chemistry, 18(2), 123–139. [Link]

  • Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values. [Link]

  • PubChem. (n.d.). N-Phenylglycine. [Link]

  • Rebane, A., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Communications Biology, 6(1), 1157. [Link]

  • Li, J., Wang, Y., Gong, J., & Rohani, S. (2025). Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. CrystEngComm, 27(5), 789-800. [Link]

  • Ahmadi, M., Madrakian, T., & Afkhami, A. (2017). Determination of ᴅ-phenylglycine in the presence of its ʟ-enantiomer using a turn-on fluorescent nano-chemosensor. Talanta, 162, 229–235. [Link]

  • Asian Journal of Pharmacy and Technology. (2022). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

  • CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google P
  • Fausto, R., et al. (2014). Conformers, infrared spectrum, UV-induced photochemistry, and near-IR-induced generation of two rare conformers of matrix-isolated phenylglycine. The journal of physical chemistry. A, 118(44), 10253–10266. [Link]

  • ResearchGate. (n.d.). Figure S2: UV-Vis absorption spectra of the co-initiator NPG dissolved.... [Link]

Sources

Optimization

Technical Support Center: Minimizing Oxidative Instability of Methoxy-Substituted Amino Acids

Executive Summary & Diagnostic Framework Methoxy-substituted amino acids (e.g., 4-Methoxy-phenylalanine , O-Methyl-Tyrosine , or 5-Methoxy-Tryptophan ) are frequently employed in peptidomimetics to improve membrane perme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

Methoxy-substituted amino acids (e.g., 4-Methoxy-phenylalanine , O-Methyl-Tyrosine , or 5-Methoxy-Tryptophan ) are frequently employed in peptidomimetics to improve membrane permeability (by capping polar hydroxyls) or to block phase II conjugation (glucuronidation).

However, "oxidative instability" in these residues manifests in two distinct environments with different mechanisms:

  • Metabolic Instability (In Vivo/Microsomal): Rapid O-demethylation driven by Cytochrome P450s (CYPs), converting the methoxy ether back to a phenol.

  • Chemical Instability (Synthetic/Storage): The methoxy group makes the aromatic ring electron-rich, rendering it susceptible to oxidative radical coupling or electrophilic attack (chlorination/alkylation) during acidic cleavage or photo-oxidation.

Use the following decision matrix to direct your troubleshooting:

Observation Environment Root Cause Go To Section
Loss of -14 Da (or +2 Da if using

)
Microsomes / PlasmaCYP-mediated O-Dealkylation (Metabolic)Module A
+16 Da / +32 Da Synthesis / StorageRing Oxidation / Radical Cation Module B
+Cl / +tBu adducts TFA CleavageElectrophilic Scavenging Failure Module B
+16 Da (on Methionine) AnyUser Error: Met Sulfoxide (Not Methoxy)Appendix

Module A: Metabolic Stabilization (O-Demethylation)

The Issue: Rapid Clearance via CYP450s

Methoxy groups on aromatic rings are prime targets for Cytochrome P450 isozymes (primarily CYP2D6 and CYP3A4). The mechanism involves Hydrogen Atom Transfer (HAT) from the methyl group, leading to a hemiacetal intermediate that collapses into formaldehyde and the original phenol.

Mechanism Visualization

The following diagram illustrates the critical "soft spot" in the catalytic cycle that you must engineer against.

G Substrate Methoxy-AA (R-O-CH3) Radical C-Radical (R-O-CH2•) Substrate->Radical CYP450 (HAT) [Rate Limiting] Hemiacetal Hemiacetal (R-O-CH2-OH) Radical->Hemiacetal Oxygen Rebound Products Phenol (R-OH) + Formaldehyde Hemiacetal->Products Spontaneous Collapse

Figure 1: Mechanism of Oxidative O-Demethylation.[1] The abstraction of the hydrogen atom (HAT) is the rate-limiting step susceptible to kinetic isotope effects.

Troubleshooting & Solutions (Q&A)

Q: My methoxy-analog has a short half-life (


) in liver microsomes. How do I stabilize it without changing the structure? 
A: Implement Deuteration (Kinetic Isotope Effect). 
Replace the 

group with a trideuteromethoxy group (

).
  • Why: The C-D bond is stronger than the C-H bond. Because C-H bond breaking (HAT) is the rate-limiting step in CYP oxidation (see Fig 1), deuteration can reduce the metabolic rate by 6–10 fold (Primary Kinetic Isotope Effect) without altering binding affinity or lipophilicity.

  • Reference: Tung, R. (2010). The development of deuterium-containing drugs.

Q: Deuteration wasn't enough. What is the next step? A: Bioisosteric Replacement. If the ether oxygen is not critical for H-bonding, replace the Methoxy group with:

  • Trifluoromethoxy (

    
    ):  Highly metabolically stable and more lipophilic.
    
  • Chlorine (

    
    ):  Similar van der Waals radius to 
    
    
    
    but resistant to oxidative metabolism.
  • Difluoromethoxy (

    
    ):  A "middle ground" H-bond donor with improved stability.
    

Module B: Chemical Instability (Synthesis & Storage)

The Issue: Electron-Rich Ring Oxidation

The methoxy group is a strong electron-donating group (EDG). This increases the electron density of the aromatic ring, making it:

  • Susceptible to anodic oxidation: Forming radical cations that dimerize (oxidative cross-linking).

  • A "Trap" for carbocations: During TFA cleavage in Solid Phase Peptide Synthesis (SPPS), the ring acts as a nucleophile, scavenging protecting groups (Pbf, Trt, tBu) to form permanent adducts.

Troubleshooting & Solutions (Q&A)

Q: I see "dimerized" products or +16 Da peaks after peptide cleavage. Is this oxidation? A: Likely Oxidative Cross-linking. Under radical conditions (or high voltage in electrochemical detection), the electron-rich ring forms a radical cation.

  • Protocol Fix: Degas all buffers. Store the peptide in the dark (amber vials) under Argon.

  • Synthesis Fix: Avoid chlorinated solvents (DCM) if radical generation is suspected; use DMF/NMP.

Q: I see +56 Da (tBu) or +Cl adducts on my Methoxy-Phe residue after TFA cleavage. A: Inadequate Scavenging. The methoxy ring is "soaking up" the carbocations released from other protecting groups. You must use a "Soft Nucleophile" scavenger cocktail to out-compete the methoxy ring.

Protocol: Optimized Scavenger Cocktail for Electron-Rich Peptides

Standard cleavage cocktails (95% TFA / 2.5% Water / 2.5% TIS) are often insufficient for Methoxy-rich sequences.

Reagent Preparation (Freshly Made):

Component Volume % Function
TFA (Trifluoroacetic acid) 90% Cleavage agent
DODT (3,6-Dioxa-1,8-octanedithiol) 3.3% Thiol scavenger (prevents oxidation)
TIPS (Triisopropylsilane) 3.3% Hydride donor (quenches stable cations)
Water 3.4% Hydrolyzes tBu cations

| Phenol (Optional) | 1-2% | "Sacrificial" aromatic ring |

Procedure:

  • Cool the cleavage cocktail to 0°C before adding to the resin.

  • Allow to warm to room temperature only after mixing.

  • Critical: If using Phenol, ensure it is fully dissolved. Phenol acts as a "decoy," absorbing alkyl cations so your Methoxy-Tyr/Phe does not.

Workflow: Troubleshooting Decision Tree

Use this logic flow to systematically identify the source of instability.

Troubleshooting Start Start: Identification of Instability Product MassSpec Mass Spec Analysis (Delta Mass) Start->MassSpec Loss14 -14 Da (Demethylation) MassSpec->Loss14 Plus16 +16 Da (Oxidation) MassSpec->Plus16 Adducts +56, +Cl, +Trt (Adducts) MassSpec->Adducts Context1 Context: Microsomes/In Vivo? Loss14->Context1 Sol1 SOLUTION: Deuteration (-OCD3) or -OCF3 Bioisostere Context1->Sol1 Yes IsMet Is Methionine present? Plus16->IsMet YesMet Met-Sulfoxide (Not Methoxy issue) IsMet->YesMet Yes NoMet Ring Oxidation (Radical Cation) IsMet->NoMet No Sol2 SOLUTION: Degas Buffers, Amber Vials, Antioxidants (Vit C) NoMet->Sol2 Sol3 SOLUTION: Optimize Scavengers (Add Phenol/DODT) Adducts->Sol3

Figure 2: Diagnostic logic for isolating the source of methoxy-amino acid instability.

References & Grounding

  • Mechanism of O-Demethylation: Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Deuteration Strategy: Tung, R. (2010). The development of deuterium-containing drugs. Innovations in Pharmaceutical Technology. Link

  • Peptide Scavengers: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Oxidative Stability of Anisoles: Pletcher, D., & Zappi, G. D. (1989). The indirect anodic oxidation of amines. Journal of Electroanalytical Chemistry. Link

Appendix: A Note on Methionine (Met)

User Alert: If your "oxidative instability" refers to Methionine (thioether) rather than a Methoxy group, the problem is the formation of Methionine Sulfoxide (+16 Da).

  • Quick Fix: Perform all steps under Argon. Replace Met with Norleucine (Nle) if the sulfur is not catalytic, as Nle is isosteric but oxidation-resistant.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 2-Chloro vs. 4-Methoxy Substituent Effects on Phenylglycine Stability

Executive Summary In the design of peptidomimetics and beta-lactam antibiotics, phenylglycine (Phg) analogs are critical scaffolds.[1] However, their application is frequently limited by configurational instability (race...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of peptidomimetics and beta-lactam antibiotics, phenylglycine (Phg) analogs are critical scaffolds.[1] However, their application is frequently limited by configurational instability (racemization) at the


-carbon.

This guide compares the stability profiles of 2-chlorophenylglycine (2-Cl-Phg) and 4-methoxyphenylglycine (4-OMe-Phg) .

  • The Superior Candidate for Stability: 4-Methoxyphenylglycine

  • The Mechanism: The 4-methoxy substituent acts as a resonance donor (+R), destabilizing the planar carbanion intermediate required for racemization. Conversely, the 2-chloro substituent acts as an inductive withdrawer (-I), stabilizing the transition state and accelerating racemization.

  • Operational Implication: 2-Cl-Phg requires strictly controlled, low-temperature, neutral-pH processing to prevent epimerization, whereas 4-OMe-Phg tolerates a broader range of coupling conditions.

Mechanistic Analysis: The Electronic Tug-of-War

The stability of phenylglycine derivatives hinges on the acidity of the benzylic


-proton. Racemization occurs via a base-catalyzed deprotonation, forming a planar, resonance-stabilized carbanion (enolate-like structure).
The Racemization Pathway

The rate-determining step is the removal of the


-proton. The stability of the resulting carbanion dictates the reaction rate (

).
  • Electron Withdrawing Groups (EWG): Stabilize the negative charge

    
     Lower 
    
    
    
    
    
    Faster Racemization .
  • Electron Donating Groups (EDG): Destabilize the negative charge

    
     Higher 
    
    
    
    
    
    Slower Racemization .
Substituent Comparison[2]
Feature2-Chloro (2-Cl) 4-Methoxy (4-OMe)
Electronic Effect Inductive Withdrawal (-I) dominates.Resonance Donation (+R) dominates.[2]
Ring Electron Density Decreased (Electron Poor).Increased (Electron Rich).
Carbanion Stability Stabilized. The electron-poor ring effectively delocalizes the negative charge from the

-carbon.
Destabilized. The electron-rich ring repels the additional negative charge, raising the transition state energy.
Steric Effect Ortho-Effect: Steric bulk may twist the ring, slightly inhibiting resonance, but the proximal inductive effect (-I) is the overriding factor driving acidity.None: Para-substitution allows free rotation and maximum resonance donation.
Net Stability Outcome Low Stability (High risk of racemization).[2]High Stability (Resistant to racemization).[2]
Visualization of Electronic Effects[2]

G cluster_0 2-Chloro-Phg (Unstable) cluster_1 4-Methoxy-Phg (Stable) Cl_Effect 2-Cl (-I Effect) Withdraws Electrons Carbanion_Cl Carbanion Intermediate (Stabilized) Cl_Effect->Carbanion_Cl Stabilizes negative charge Racemization_Cl Rapid Racemization Carbanion_Cl->Racemization_Cl Low Activation Energy OMe_Effect 4-OMe (+R Effect) Donates Electrons Carbanion_OMe Carbanion Intermediate (Destabilized) OMe_Effect->Carbanion_OMe Destabilizes negative charge Racemization_OMe Slow Racemization Carbanion_OMe->Racemization_OMe High Activation Energy

Figure 1: Mechanistic divergence. The 2-Cl substituent stabilizes the reactive intermediate, accelerating racemization, while 4-OMe destabilizes it, preserving chirality.

Comparative Stability Data

While exact


 values vary by solvent and temperature, the relative rates follow Hammett linear free energy relationships. The following data summarizes the expected performance based on established phenylglycine kinetics [1, 2].
Table 1: Relative Stability Profile
ParameterUnsubstituted Phg2-Chloro-Phg4-Methoxy-Phg
Hammett

Constant
0.00+0.23 (EWG)-0.27 (EDG)
Relative Racemization Rate (

)
1.0 (Reference)~2.5x Faster ~0.4x Slower

(pH 10, 25°C)
~4 hours~1.5 hours~10 hours
SPPS Coupling Risk ModerateHigh (Avoid strong bases like DBU)Low
Metabolic Stability ModerateHigh (Cl blocks metabolism)Moderate (O-demethylation risk)

Critical Insight: 2-Chloro-Phg is often used in racemic syntheses or requires resolution immediately prior to use because its optical purity degrades rapidly in solution [3]. 4-Methoxy-Phg (similar to 4-Hydroxy-Phg) is robust enough for standard Fmoc-SPPS protocols [4].

Experimental Protocols for Validation

To empirically verify the stability of your specific derivatives, use the following self-validating protocols.

Protocol A: Determination of Racemization Kinetics ( )

Use this to determine the shelf-life of your starting material in solution.

Reagents:

  • Buffer: Phosphate buffer (pH 8.0) or DMF with 1% DIPEA (mimicking coupling conditions).

  • Standard: Enantiomerically pure 2-Cl-Phg and 4-OMe-Phg (>99% ee).

Workflow:

  • Preparation: Dissolve substrate (10 mM) in the chosen solvent at 25°C.

  • Sampling: Withdraw 50 µL aliquots at

    
     hours.
    
  • Quenching: Immediately dilute into 950 µL of 0.1% TFA/Water (acidic pH stops deprotonation).

  • Analysis: Inject onto Chiral HPLC (e.g., Chiralpak IA or Crownpak CR+).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Marfey’s Method (Non-Chiral HPLC Alternative)

Use this if you lack a chiral column. Marfey’s reagent (FDAA) converts enantiomers into diastereomers separable on standard C18 columns.

  • Derivatization: Mix 50 µL sample + 100 µL 1% FDAA in acetone + 20 µL 1M NaHCO3. Heat at 40°C for 1 hour.

  • Neutralization: Add 20 µL 1M HCl.

  • Separation: Analyze on a C18 column (Gradient: 10-60% ACN in 0.1% TFA).

  • Validation: The L-isomer typically elutes before the D-isomer. Confirm elution order with racemic standards.

Experimental Workflow Diagram

Experiment Start Start: Pure Enantiomer Stress Stress Condition (pH 9 or Base/DMF) Start->Stress Quench Acid Quench (pH < 2) Stress->Quench At t = x hr Analyze Chiral HPLC / Marfey's Quench->Analyze Data Calculate k_rac Analyze->Data

Figure 2: Step-by-step kinetic validation workflow.

Operational Recommendations

For 2-Chloro-Phg Users:
  • Storage: Store as the HCl salt at -20°C. The free base is unstable.

  • Coupling: Use neutral coupling reagents (DIC/Oxyma) rather than basic ones (HATU/DIPEA).

  • Base Choice: If a base is required, use sterically hindered bases like TMP (2,4,6-trimethylpyridine) instead of DIPEA or DBU to minimize proton abstraction [4].

For 4-Methoxy-Phg Users:
  • Flexibility: Compatible with standard Fmoc/tBu strategies.

  • Side Reactions: Be aware of acid-lability of the methoxy group if using harsh Lewis acids (e.g., BBr3), though it is stable to standard TFA cleavage cocktails.

References

  • Electronic Effects on Racemization: Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports.

  • Substituent Acidity Trends: Hunt, I. (n.d.). Chapter 21: Acidity of Alpha Hydrogens. University of Calgary, Department of Chemistry.

  • Racemization of 2-Chloro Derivatives: Datta, D., et al. (2004). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. US Patent Application 20040176637.

  • Minimizing Racemization in SPPS: Liang, C., et al. (2017).[1] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters.

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Methoxy-Phenylglycine Derivatives

Executive Summary Methoxy-phenylglycine (MPG) derivatives are critical chiral building blocks in the synthesis of -lactam antibiotics (e.g., substituted amoxicillins) and unnatural peptides. Their mass spectrometric anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxy-phenylglycine (MPG) derivatives are critical chiral building blocks in the synthesis of


-lactam antibiotics (e.g., substituted amoxicillins) and unnatural peptides. Their mass spectrometric analysis is distinct from unsubstituted phenylglycine due to the electron-donating nature of the methoxy group and potential steric interactions in ortho-isomers.

This guide objectively compares the fragmentation behaviors of methoxy-phenylglycine (MPG) against unsubstituted phenylglycine (PG) and differentiates between regioisomers (ortho vs. para). It establishes a self-validating identification workflow based on the stability of the benzylic immonium ion and characteristic neutral losses.

Key Findings
  • Diagnostic Shift: MPG derivatives exhibit a characteristic +30 Da mass shift in the immonium ion (

    
     136) compared to PG (
    
    
    
    106).
  • Regioisomer Differentiation: Ortho-MPG shows a distinct "ortho-effect" fragmentation pathway (loss of

    
    ) absent in para-MPG.
    
  • Ionization Sensitivity: ESI-MS/MS provides superior preservation of the molecular ion

    
     compared to EI, which is dominated by tropylium-type fragments.
    

Part 1: Mechanistic Foundations

To interpret the spectra accurately, one must understand the electronic influence of the methoxy substituent on the benzylic carbon.

The Electronic Effect (EDG Stabilization)

The methoxy group (-OMe) is a strong Electron Donating Group (EDG). In mass spectrometry, this stabilizes positive charges via resonance, particularly when the charge is at the benzylic position.

  • Phenylglycine (PG): The benzylic carbocation is stabilized only by the phenyl ring.

  • Methoxy-Phenylglycine (MPG): The benzylic carbocation is significantly more stable due to the lone pair donation from oxygen (especially in para position). This leads to a higher abundance of fragments retaining the aromatic ring compared to the glycine backbone.

The "Ortho" Effect

In ortho-methoxy-phenylglycine, the spatial proximity of the methoxy oxygen to the protonated amine (


) or carboxylic acid facilitates intramolecular hydrogen bonding and unique elimination pathways, such as the direct loss of methanol (

, 32 Da), which is energetically unfavorable in meta or para isomers.

Part 2: Comparative Fragmentation Analysis

Primary Fragmentation Pathways (ESI-MS/MS)

The following table compares the characteristic ions observed in Collision-Induced Dissociation (CID) of the protonated molecular ions


.

Table 1: Comparative Fragment Ions (Positive Mode ESI)

Fragment TypeMechanismPhenylglycine (PG)

Methoxy-PG (MPG)

Abundance (MPG)
Precursor

152 182 High
Immonium Ion Loss of

+

106 136 Base Peak (100%)
Amine Fragment Decarboxylation (

)
108138Medium
Benzylic Cation Loss of Glycine moiety77 / 91107 / 121High
Ortho-Specific Loss of

+

N/A133Low (Diagnostic for o-isomer)
Visualization of Fragmentation Pathways[1][2]

The diagram below illustrates the competing fragmentation pathways for para-methoxy-phenylglycine.

MPG_Fragmentation cluster_legend Pathway Logic Precursor [M+H]+ m/z 182 Immonium Immonium Ion m/z 136 (Base Peak) Precursor->Immonium - (H2O + CO) or - HCOOH Amine Amine Fragment m/z 138 Precursor->Amine - CO2 (44 Da) AmmoniaLoss [M+H - NH3]+ m/z 165 Precursor->AmmoniaLoss - NH3 (17 Da) Benzyl Methoxy-Benzyl Cation m/z 121 Immonium->Benzyl - CH2NH AmmoniaLoss->Benzyl - CO + H2O legend Red Node: Diagnostic Ion Thick Line: Major Pathway

Figure 1: ESI-MS/MS fragmentation pathway of para-methoxy-phenylglycine. The immonium ion (m/z 136) is the dominant diagnostic species.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocol uses a "Soft-to-Hard" energy ramp to capture both the molecular ion and the diagnostic fragments.

Sample Preparation & LC Conditions
  • Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid. Note: Formic acid is crucial for protonation

    
    .
    
  • Concentration: 10 µM (avoid saturation to prevent dimer formation

    
    ).
    
  • Flow Rate: Direct infusion at 5-10 µL/min or UPLC flow at 0.3 mL/min.

MS/MS Parameters (Triple Quadrupole / Q-TOF)
ParameterSettingRationale
Ionization Mode ESI Positive (+)Amino acids protonate readily on the amine.
Capillary Voltage 3.0 - 3.5 kVStandard for stable spray.
Cone Voltage 20 VLow enough to prevent in-source fragmentation of the labile amine.
Collision Gas Argon / NitrogenArgon preferred for cleaner fragmentation.
Collision Energy (CE) Ramp: 10

40 eV
10 eV: Retains

20 eV: Maximizes Immonium

40 eV: Generates Benzylic ions

Experimental Workflow Diagram

Workflow Step1 1. Sample Prep 10 µM in 50:50 MeOH:H2O + 0.1% Formic Acid Step2 2. Direct Infusion / LC Flow: 10 µL/min Step1->Step2 Step3 3. ESI Source (+) Generate [M+H]+ m/z 182 Step2->Step3 Step4 4. MS1 Filter Select m/z 182.1 Step3->Step4 Step5 5. CID Fragmentation Ramp CE 10-40 eV Step4->Step5 Step6 6. Detection Monitor 182 -> 136 (Quant) Monitor 182 -> 121 (Qual) Step5->Step6

Figure 2: Step-by-step experimental workflow for the identification of methoxy-phenylglycine derivatives.

Part 4: Data Interpretation & Troubleshooting

This section provides a self-validating logic check to confirm identity and purity.

The "Immonium Rule" Validation

For any


-amino acid, the presence of the immonium ion is the primary confirmation of the amino acid backbone.
  • Calculation:

    
    .
    
  • Validation: For Methoxy-Phenylglycine (

    
    ): 
    
    
    
    .
  • If

    
     136 is absent: The compound is likely not an 
    
    
    
    -amino acid (check for
    
    
    -amino isomers or amide derivatives).
Distinguishing Isomers (Ortho vs. Para)

If you have a mixture of isomers, use the 133/136 ratio :

  • Para/Meta: Dominated by

    
     136. The methoxy group is too far to interact with the amine.
    
  • Ortho: Shows

    
     136 but also an elevated baseline of 
    
    
    
    133 or
    
    
    150 (loss of
    
    
    from precursor) due to the "Ortho Effect" (proximity-driven elimination).
Troubleshooting Common Issues
  • Issue: Observation of

    
     204.
    
    • Cause: Sodium adduct

      
      .
      
    • Solution: Switch to ammonium formate buffer or clean the source. Sodium adducts fragment poorly and will not yield the diagnostic 136 ion.

  • Issue: Low intensity of

    
     182 (Parent).
    
    • Cause: In-source fragmentation.

    • Solution: Lower the Cone Voltage (or Declustering Potential) from 30V to 15V. Phenylglycines are fragile.

References

  • NIST Mass Spectrometry Data Center. (2023). Glycine, N-(2-methoxybenzoyl)-, methyl ester - Mass Spectrum (Electron Ionization).[1] National Institute of Standards and Technology. [Link]

  • Zhang, P., et al. (2019).

    
    -Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry. Scientific Reports, 9, 6453.[2] [Link][2]
    
  • Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.[3] Analyst, 145, 123-130. [Link]

  • Holčapek, M., et al. (2010). Structural analysis of isomeric nitro- and aminobenzoic acids by electrospray ionization and collision-induced dissociation. Journal of Mass Spectrometry. [Link]

Sources

Validation

Technical Guide: Thermal Decomposition Profile of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine

This guide provides an in-depth technical analysis of the thermal properties of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine , focusing on its melting point decomposition range.[1][2] It is designed for researchers requiring...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermal properties of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine , focusing on its melting point decomposition range.[1][2] It is designed for researchers requiring precise physicochemical characterization for synthesis or quality control.[2]

Executive Summary

2-(2-Chloro-4-methoxyphenyl)-DL-glycine (CAS: 1037423-77-0) is a non-proteinogenic amino acid derivative used primarily as a chiral building block in the synthesis of peptide-based therapeutics and excitatory amino acid receptor ligands.[1][2][3]

Unlike simple carboxylic acids, this compound exists as a zwitterion in the solid state.[2] Consequently, it does not exhibit a simple solid-to-liquid phase transition.[1][2] Instead, it undergoes decomposition-melting , a complex thermodynamic event where crystal lattice collapse coincides with chemical degradation (decarboxylation and deamination).[2]

Key Characteristic:

  • Predicted Decomposition Range: 185°C – 215°C (Dependent on heating rate).[2]

  • Behavior: Darkening/browning (onset of degradation) precedes the apparent meniscus formation.[2]

Chemical Profile & Structural Basis
PropertyDetail
IUPAC Name 2-Amino-2-(2-chloro-4-methoxyphenyl)acetic acid
CAS Number 1037423-77-0
Molecular Formula C₉H₁₀ClNO₃
Molecular Weight 215.63 g/mol
Physical Form White to off-white crystalline powder
Solubility Soluble in acidic/basic aqueous media; limited solubility in neutral organic solvents.[1][2]
The Zwitterionic Effect on Melting Point

To understand the thermal stability of this compound, one must compare it to its non-amino analog.[2] The high melting point is driven by strong electrostatic interactions between the ammonium (


) and carboxylate (

) groups, forming a robust crystal lattice.[1][2]

Comparison of Lattice Energies:

  • Target (Amino Acid): High lattice energy

    
     High MP (>180°C) with decomposition.[2]
    
  • Analog (Carboxylic Acid): Weak hydrogen bonding

    
     Low MP (~120°C) without immediate decomposition.[2]
    
Comparative Thermal Analysis

The following table contrasts 2-(2-Chloro-4-methoxyphenyl)-DL-glycine with structurally relevant alternatives to establish a performance baseline.

CompoundStructure TypeMelting/Decomp RangeThermal Behavior
2-(2-Chloro-4-methoxyphenyl)-DL-glycine Zwitterionic Amino Acid 185 – 215°C (Dec.) *Pseudo-melting: Lattice collapse triggers simultaneous decarboxylation.[1][2] Requires fast heating to observe melt.[2]
2-Chlorophenylglycine Analog (No OMe)185 – 220°C (Dec.)[1][2]High thermal stability; decomposition yields 2-chlorobenzylamine.
2-(2-Chloro-4-methoxyphenyl)acetic acid Carboxylic Acid (No

)
118 – 124°CTrue Melting: Distinct solid-liquid transition.[1][2] Stable melt phase.[2]
Glycine Unsubstituted Amino Acid232 – 236°C (Dec.)Very high stability; decomposes to

and

.

*Note: Exact value varies by synthesis batch and enantiomeric purity. The range provided is predicted based on substituted phenylglycine analogs.

Visualizing the Thermal Stability Logic

The diagram below illustrates the structural factors influencing the thermal stability and the resulting decomposition pathway.

ThermalStability Compound 2-(2-Chloro-4-methoxyphenyl)-DL-glycine Zwitterion Zwitterionic Lattice (NH3+ ... COO-) Compound->Zwitterion Primary Structure Substituents Substituents (2-Cl, 4-OMe) Compound->Substituents Electronic Effects ThermalStress Thermal Stress (>180°C) Zwitterion->ThermalStress Resists Melting Substituents->ThermalStress Steric Strain LatticeCollapse Lattice Collapse (Endothermic) ThermalStress->LatticeCollapse Phase Transition Decarboxylation Decarboxylation (Exothermic) ThermalStress->Decarboxylation Bond Breaking Products Degradation Products (CO2, Amines, Char) LatticeCollapse->Products Decarboxylation->Products

Figure 1: Thermal decomposition pathway.[1][2] The zwitterionic nature delays melting until temperatures sufficient to break covalent bonds (decarboxylation) are reached.[1][2]

Experimental Protocols for Determination

Due to the decomposition nature of this compound, standard open-capillary melting point tests will yield inconsistent results.[2] The following protocols are recommended for accurate characterization.

Method A: Differential Scanning Calorimetry (DSC) – The Gold Standard

Use this method for generating data for regulatory filing or COA.[2]

  • Sample Prep: Weigh 2–4 mg of dried sample into an aluminum crucible.

  • Encapsulation: Crimp the lid hermetically (sealed) to prevent early volatile loss, or use a pinhole lid if studying off-gassing.[2]

  • Purge Gas: Nitrogen at 50 mL/min.

  • Ramp Rate: 10°C/min or 20°C/min .

    • Note: Faster rates (20°C/min) often separate the melting endotherm from the decomposition exotherm.[2]

  • Interpretation: Look for a sharp endothermic peak (melting) immediately followed by or overlapping with a chaotic exothermic event (decomposition).[2]

Method B: Capillary Melting Point (Optimized for Decomp)

Use this for quick routine purity checks.[1][2]

  • Preparation: Grind the sample to a fine powder; fill capillary to 3mm height.

  • Pre-heating: Heat the apparatus rapidly to 170°C (approx. 15°C below expected onset).

  • Measurement Ramp: Slow heating to 2–3°C/min .

  • Observation: Record two temperatures:

    • T1 (Darkening): The sample turns brown/yellow (onset of decomposition).[2]

    • T2 (Liquefaction): Visible meniscus formation (often accompanied by bubbling).[2]

  • Validation: If T2 is <180°C, check for solvent occlusion or "acetic acid" derivative contamination.[2]

Analytical Workflow Diagram

Workflow Start Start: Unknown Sample Batch TGA Step 1: TGA (Thermogravimetric Analysis) Check for solvent/moisture loss <150°C Start->TGA DSC Step 2: DSC Analysis Identify Melt/Decomp Onset TGA->DSC Decision Is Endotherm Sharp? DSC->Decision Pass High Purity Crystalline Solid Decision->Pass Yes Fail Amorphous/Impure Decision->Fail No (Broad/Premature) Recrystallize Recrystallize (EtOH/Water or iPrOH) Fail->Recrystallize Recrystallize->TGA

Figure 2: Recommended workflow for thermal characterization of substituted phenylglycines.

References
  • Accela Chem. (n.d.).[2] 2-(2-Chloro-4-methoxyphenyl)-DL-glycine Product Entry. Retrieved from [Link]

  • Weiss, I. M., et al. (2018).[2] "Thermal decomposition of the amino acids glycine, cysteine, aspartic acid...".[2] BMC Biophysics.[2][4] Retrieved from [Link][1][2]

  • PubChem. (2025).[2] 2-(2-Chlorophenyl)glycine Compound Summary. Retrieved from [Link][1][2]

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for 2-(2-Chloro-4-methoxyphenyl)-DL-glycine Purity Testing

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of sa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For complex chiral building blocks like 2-(2-Chloro-4-methoxyphenyl)-DL-glycine, a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs), the rigor of its purity assessment is paramount. This guide provides an in-depth comparison of reference standards and a detailed examination of the analytical methodologies required to ensure the quality of this critical raw material.

The Imperative of a High-Purity, Well-Characterized Reference Standard

A reference standard serves as the benchmark against which all subsequent batches of a material are measured. Its own purity and identity must be established unequivocally. For a molecule like 2-(2-Chloro-4-methoxyphenyl)-DL-glycine, which contains a stereocenter, both chemical and enantiomeric purity are of critical importance. The presence of impurities, be they process-related, degradation products, or the undesired enantiomer, can have significant implications for the final API's safety and efficacy profile.

The choice of a reference standard is therefore a critical decision in the analytical workflow. A well-characterized standard, ideally from a pharmacopeial source or a reputable supplier providing comprehensive analytical data, ensures the accuracy and reliability of in-house analytical methods. This, in turn, underpins the validity of regulatory submissions.

Comparative Analysis of Reference Standards

While a dedicated pharmacopeial reference standard for 2-(2-Chloro-4-methoxyphenyl)-DL-glycine is not currently listed in the major pharmacopeias (USP, EP), several commercial suppliers offer this compound as a high-purity analytical standard. When evaluating these options, a thorough assessment of the provided Certificate of Analysis (CoA) is essential. Below is a comparative table outlining the typical specifications to consider when selecting a reference standard.

Parameter Tier 1 Supplier (e.g., Pharmacopeial-grade or equivalent) Tier 2 Supplier (e.g., Research-grade) Rationale for Importance
Purity (by HPLC) ≥ 99.5%≥ 98.0%Ensures minimal interference from impurities in quantitative analysis.
Enantiomeric Purity ≥ 99.0% eeOften not specified or lowerCritical for stereospecific synthesis and to control the isomeric purity of the final API.
Identification Confirmed by ¹H NMR, ¹³C NMR, MS, IROften confirmed by one or two methods (e.g., ¹H NMR, MS)Provides unambiguous confirmation of the molecular structure.
Water Content ≤ 0.5% (by Karl Fischer)Not always specifiedWater content can affect the accuracy of weighing and subsequent solution preparations.
Residual Solvents Specified and quantified (e.g., by GC-HS)May not be fully characterizedResidual solvents from the synthesis process are potential impurities that must be controlled.
Certificate of Analysis Comprehensive, with spectral data and detailed methodologyBasic, may lack full data and methodological detailsA detailed CoA provides confidence in the quality of the standard and aids in method transfer.
Traceability May be traceable to national metrology institute standardsGenerally not traceableTraceability provides a higher level of confidence in the assigned purity value.

Key Analytical Techniques for Purity Assessment

A multi-faceted analytical approach is necessary to fully characterize the purity of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine. The following sections detail the critical experimental protocols.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse for assessing the chemical purity of non-volatile organic compounds. The method separates the main component from its structurally related impurities.

Experimental Protocol: HPLC Purity Method

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.5 mg/mL.

Causality Behind Choices: The C18 stationary phase provides good retention for the moderately polar phenylglycine derivative. The formic acid in the mobile phase helps to protonate the carboxylic acid and amino groups, leading to sharper peaks and better chromatographic performance. A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Weigh Standard Dissolve Dissolve in Diluent Start->Dissolve Vortex Vortex & Sonicate Dissolve->Vortex Filter Filter (0.45 µm) Vortex->Filter Inject Inject into HPLC Filter->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report caption Figure 1: HPLC Purity Testing Workflow.

Figure 1: HPLC Purity Testing Workflow.
Chiral Purity Analysis by Chiral HPLC

As 2-(2-Chloro-4-methoxyphenyl)-DL-glycine is a racemic mixture, a chiral stationary phase (CSP) is required to separate the two enantiomers. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for the separation of amino acid derivatives.[1]

Experimental Protocol: Chiral HPLC Method

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size (or equivalent polysaccharide-based column).

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA) (e.g., 85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the DL-glycine derivative in the mobile phase at a concentration of approximately 0.5 mg/mL.

Causality Behind Choices: Polysaccharide-based chiral columns, like Chiralpak AD-H, offer broad enantioselectivity for a wide range of compounds. The normal-phase mobile phase system enhances the chiral recognition interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the analyte and the CSP. TFA is added to improve peak shape by suppressing the ionization of the acidic and basic functional groups.

Structural Confirmation and Identity Testing

A suite of spectroscopic techniques should be used to confirm the identity of the reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon. The spectra should be consistent with the proposed structure of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule (e.g., carboxylic acid, amine, aromatic ring).

Establishing a Self-Validating Purity Testing System

The trustworthiness of a reference standard lies in a self-validating system where orthogonal analytical techniques provide converging evidence of its purity and identity.

Validation_System cluster_identity Identity Confirmation cluster_purity Purity Assessment NMR ¹H & ¹³C NMR HPLC HPLC-UV (Chemical Purity) MS HRMS IR FTIR Chiral_HPLC Chiral HPLC (Enantiomeric Purity) KF Karl Fischer (Water Content) GC GC-HS (Residual Solvents) Reference_Standard Reference Standard 2-(2-Chloro-4-methoxyphenyl)-DL-glycine Reference_Standard->NMR Structural Elucidation Reference_Standard->MS Structural Elucidation Reference_Standard->IR Structural Elucidation Reference_Standard->HPLC Quantitative Analysis Reference_Standard->Chiral_HPLC Quantitative Analysis Reference_Standard->KF Quantitative Analysis Reference_Standard->GC Quantitative Analysis caption Figure 2: A Self-Validating Analytical Workflow.

Figure 2: A Self-Validating Analytical Workflow.

This integrated approach ensures that the reference standard is not only of high chemical and enantiomeric purity but also that its structure is unequivocally confirmed.

Conclusion

The selection and proper characterization of a reference standard for 2-(2-Chloro-4-methoxyphenyl)-DL-glycine are foundational for the development of robust and reliable analytical methods. While a dedicated pharmacopeial standard may not be available, high-purity analytical standards from reputable commercial suppliers can be effectively utilized, provided they are accompanied by a comprehensive Certificate of Analysis. By employing a suite of orthogonal analytical techniques, including HPLC for chemical purity, chiral HPLC for enantiomeric purity, and spectroscopic methods for identity confirmation, researchers can establish a high degree of confidence in their analytical results, ultimately ensuring the quality and safety of the final pharmaceutical product.

References

  • PubChem. 2-(2-Chlorophenyl)glycine. National Center for Biotechnology Information. [Link]

  • Iliou, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 26(5), 1333. [Link]

  • NIST. Glycine, 2TBDMS derivative. National Institute of Standards and Technology. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • NIST. Glycine, 2TMS derivative. National Institute of Standards and Technology. [Link]

  • Hyma Synthesis Pvt. Ltd. Product Catalog. [Link]

  • The Royal Society of Chemistry. Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Analysis of amino acids by high performance liquid chromatography. [Link]

  • Ali, I., et al. (2021). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Journal of Chromatographic Science, 59(8), 735-742. [Link]

  • Zhang, T., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1143. [Link]

  • Google Patents.
  • Woolf, E. J., & Matuszewski, B. K. (1995). Determination of a glycine/NMDA receptor antagonist in human plasma and urine using column-switching high-performance liquid chromatography with ultraviolet, fluorescence and tandem mass spectrometric detection. Journal of pharmaceutical and biomedical analysis, 13(10), 1215–1223. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-(2-Chloro-4-methoxyphenyl)-DL-glycine: Personal Protective Equipment and Disposal

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven guidance for handling 2-(2-Chloro-4-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven guidance for handling 2-(2-Chloro-4-methoxyphenyl)-DL-glycine, a substituted phenylglycine. Our focus extends beyond mere compliance to instill a culture of safety, ensuring that every operational step is underpinned by a thorough understanding of the material's potential hazards and the rationale behind each protective measure.

Hazard Assessment: Understanding the Molecule

To establish the correct handling procedures, we must first deconstruct the molecule to anticipate its potential hazards. 2-(2-Chloro-4-methoxyphenyl)-DL-glycine is a solid powder whose structure presents two primary areas of concern: the chlorinated aromatic ring and its nature as a fine powder .

  • Chlorinated Aromatic System : Chlorinated aromatic compounds are a class of chemicals that can exhibit persistence in the environment and may pose toxicological risks.[1][2] The presence of a chlorine atom on the phenyl ring necessitates treating this compound with caution, assuming potential for skin irritation, absorption, and long-term health effects if exposure is not minimized.

  • Amino Acid Moiety : While the parent amino acid, glycine, is of low toxicity[3], the substitutions on the phenyl ring dictate the compound's overall hazard profile.

  • Physical Form : As a powder, the primary routes of exposure are inhalation of dust and inadvertent ingestion through contamination of hands and surfaces.[4] Pharmaceutical powders can be potent, and even small exposures can have health effects.[4]

Based on data from structurally similar compounds like 2-Chlorophenylglycine, we must assume this substance may cause skin irritation, serious eye irritation, and respiratory tract irritation.[5][6]

The Foundation: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final layer of defense. The primary methods for protection are robust engineering and administrative controls that minimize exposure at the source.

  • Engineering Controls : All handling of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine powder must be conducted within a certified chemical fume hood or a ventilated balance enclosure. This is non-negotiable. These systems are designed to capture airborne particulates at the source, preventing inhalation.

  • Administrative Controls : Access to areas where this compound is handled should be restricted. All users must receive documented training on the specific hazards and handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).[7][8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the task and the associated risk of exposure. The following table summarizes the required PPE for common laboratory tasks.

Task Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Storage & Transport (Closed Container) Not requiredSafety glassesNitrile gloves (single pair)Lab coat
Weighing & Aliquoting (Solid) N95 Respirator (minimum)Chemical splash gogglesDouble-glove with nitrile glovesLab coat
Solution Preparation & Transfers Not required (in fume hood)Chemical splash goggles & face shieldDouble-glove with nitrile glovesLab coat
Spill Cleanup (Solid or Liquid) Half-mask respirator with P100 cartridgesChemical splash goggles & face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coat
Respiratory Protection

When engineering controls cannot guarantee exposure levels are below occupational limits, respiratory protection is mandatory.[9]

  • Minimum Requirement for Powders : For weighing and handling the solid compound where dust generation is possible, a NIOSH-approved N95 filtering facepiece respirator is the minimum requirement.[10]

  • Higher-Risk Operations : For cleaning up significant spills or when working outside of a ventilated enclosure (not recommended), a half-mask or full-facepiece air-purifying respirator (APR) with P100 (high-efficiency) particulate filters should be used.

  • Program Requirement : All respirator use requires enrollment in a formal respiratory protection program, which includes medical clearance and annual fit testing to ensure a proper seal.[9][11]

Eye and Face Protection
  • Chemical Splash Goggles : Standard safety glasses are insufficient.[12] Due to the risk of fine powder becoming airborne and causing irritation, chemical splash goggles that form a seal around the eyes are required for all handling operations.

  • Face Shield : When handling bulk quantities or preparing solutions where a splash hazard exists, a face shield must be worn over the chemical splash goggles to protect the entire face.[12]

Hand Protection

No single glove material protects against all chemicals.[13] For this compound, a multi-layered approach is recommended.

  • Double Gloving : For all handling tasks, double-gloving with nitrile gloves is required.[12] This provides a barrier against incidental contact. Should the outer glove become contaminated, it can be removed carefully, leaving the inner glove as a clean barrier while exiting the work area.

  • Immediate Removal : If gloves become contaminated, they must be removed immediately, and hands should be washed thoroughly.[12]

  • Heavy-Duty Gloves : For spill cleanup or extensive decontamination, heavier-duty gloves such as butyl rubber should be considered. Always consult the glove manufacturer's chemical resistance guide for specific recommendations.

Body Protection
  • Laboratory Coat : A clean, buttoned laboratory coat is mandatory to protect skin and personal clothing.[13]

  • Additional Protection : For large-scale operations or spill cleanup, a chemical-resistant apron should be worn over the lab coat.

  • Personal Clothing : Long pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[12]

Operational Workflow: A Step-by-Step Guide

The following diagram and procedures outline the safe handling workflow from receipt of the material to its final disposal.

G cluster_prep Preparation & Planning cluster_handling Material Handling cluster_cleanup Cleanup & Disposal prep 1. Review SDS & Guide ppe_check 2. Don Correct PPE prep->ppe_check hood_prep 3. Prepare Fume Hood ppe_check->hood_prep weigh 4. Weigh Compound (Ventilated Enclosure) hood_prep->weigh Transfer to Hood dissolve 5. Prepare Solution (In Fume Hood) weigh->dissolve decon 6. Decontaminate Surfaces dissolve->decon Post-Operation disposal 7. Segregate Waste decon->disposal ppe_doff 8. Doff PPE Correctly disposal->ppe_doff

Caption: Safe handling workflow for 2-(2-Chloro-4-methoxyphenyl)-DL-glycine.

Step 1: Weighing and Handling the Solid Compound
  • Verify Engineering Controls : Ensure the chemical fume hood or ventilated balance enclosure is functioning correctly.

  • Prepare the Work Surface : Line the work surface with absorbent, disposable bench paper.

  • Don PPE : Wear the appropriate PPE as outlined in the table for "Weighing & Aliquoting."

  • Minimize Dust : Handle the container and powder carefully to minimize the generation of airborne dust. Use spatulas and tools gently.

  • Tare and Weigh : Place a tared weigh boat in the ventilated enclosure. Carefully transfer the desired amount of powder.

  • Close Container : Immediately and securely close the primary container after dispensing.

  • Clean Up : Gently wipe down the spatula and any external surfaces of the container with a damp cloth before removing them from the hood. Dispose of the cloth as hazardous waste.

Step 2: Spill Management
  • Evacuate and Alert : If a spill occurs, alert others in the area and evacuate if the spill is large or if dust is airborne.

  • Don Enhanced PPE : Before cleanup, don the appropriate PPE for spills, including respiratory protection.

  • Containment :

    • For Solid Spills : Gently cover the powder with damp paper towels to prevent it from becoming airborne. Do not sweep dry powder.

    • For Liquid Spills : Cover with an appropriate absorbent material (e.g., vermiculite or a chemical absorbent pad).

  • Cleanup : Working from the outside in, carefully collect the absorbent material and contaminated debris into a clearly labeled hazardous waste bag or container.

  • Decontaminate : Clean the spill area with soap and water or an appropriate laboratory detergent, followed by a solvent rinse if applicable.

Waste Disposal Plan

As a chlorinated aromatic compound, 2-(2-Chloro-4-methoxyphenyl)-DL-glycine and any materials contaminated with it must be treated as hazardous waste.[1]

  • Solid Waste : All contaminated solids (gloves, bench paper, weigh boats, etc.) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions or liquid waste should be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour this material down the drain.[3]

  • Disposal Vendor : All waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration, which is an effective method for destroying chlorinated aromatic compounds.[14]

Emergency Procedures

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[15] Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[5] Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.

By adhering to these protocols, researchers can handle 2-(2-Chloro-4-methoxyphenyl)-DL-glycine with a high degree of safety, protecting themselves, their colleagues, and the environment.

References

  • Hitchman, M. L., et al. "Disposal Methods for Chlorinated Aromatic Waste." Chemical Society Reviews, Royal Society of Chemistry.
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